N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H66ClN5O8 |
|---|---|
Peso molecular |
852.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
What is N-(m-PEG4)-N'-(azide-PEG4)-Cy7?
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Introduction
This compound is a heterobifunctional chemical reagent meticulously designed for advanced bioconjugation and near-infrared (NIR) fluorescence imaging applications.[1][2] This molecule integrates a NIR-emitting cyanine 7 (Cy7) fluorophore with a reactive azide group through two distinct polyethylene glycol (PEG) linkers.[3] The azide moiety serves as a chemical handle for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[4]
The inclusion of the Cy7 dye allows for sensitive detection in the NIR spectrum (approximately 700-900 nm), a range highly advantageous for in vivo imaging due to its deep tissue penetration, reduced light scattering, and minimal interference from endogenous tissue autofluorescence.[5] The dual PEG4 linkers enhance the reagent's aqueous solubility, improve its biocompatibility, and provide a flexible spacer arm that minimizes steric hindrance between the dye and the target biomolecule.[3] These features make this compound an invaluable tool for researchers in drug development, molecular imaging, and cellular tracking, enabling the precise labeling and visualization of biomolecules in complex biological systems.[6]
Core Components and Functionality
The architecture of this compound is modular, with each component serving a distinct and critical function:
-
Cy7 (Cyanine 7) Fluorophore : This is a heptamethine cyanine dye that forms the fluorescent core of the molecule.[7] Its key feature is its absorption and emission profile in the near-infrared window, making it ideal for deep-tissue in vivo imaging applications.[5][8]
-
Azide Group (-N₃) : This functional group is the reactive handle for covalent conjugation. It participates in highly selective click chemistry reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
-
Dual PEG4 Linkers : The molecule contains two tetra-polyethylene glycol spacers. These hydrophilic chains increase the overall water solubility of the compound, prevent aggregation, reduce non-specific binding, and provide a flexible connection to the target molecule.[3][9]
-
Methoxy Cap (m-PEG) : One of the PEG linkers is terminated with a methoxy group (-OCH₃). This capping prevents the terminus from participating in unwanted side reactions and further enhances the reagent's stability and biocompatibility.
Physicochemical and Photophysical Properties
The properties of this compound are summarized below. The photophysical data are representative of typical Cy7 dyes and may vary slightly depending on the solvent, pH, and conjugation state.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₆₆ClN₅O₈ | [2] |
| Molecular Weight | ~852.5 g/mol | [2] |
| CAS Number | 2107273-40-3 | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | ~750 - 756 nm | [7][10] |
| Emission Maximum (λem) | ~770 - 800 nm | [7] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.12 - 0.30 | [10][12] |
Mechanism of Action: Click Chemistry Conjugation
The primary mechanism for utilizing this reagent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage between the azide group on the Cy7 probe and a terminal alkyne group on a target molecule (e.g., a protein, nucleic acid, or nanoparticle).[13] The process is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without cross-reacting with native functional groups.
The key steps involve the in-situ reduction of a Copper(II) salt (e.g., CuSO₄) to the catalytically active Copper(I) state using a reducing agent like sodium ascorbate.[14] A chelating ligand, such as THPTA or TBTA, is used to stabilize the Cu(I) ion, enhance reaction kinetics, and protect the target biomolecule from oxidative damage.[15][16]
Experimental Protocols
Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general framework for conjugating this compound to an alkyne-modified protein. Optimization may be required based on the specific protein and its concentration.
Materials:
-
Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.4
-
This compound
-
Dimethylsulfoxide (DMSO)
-
"Click-solution" stock components:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O)
-
Ligand solution (e.g., 50 mM THPTA in dH₂O)
-
Sodium Ascorbate solution (e.g., 100 mM in dH₂O, always freshly prepared )
-
-
Buffer exchange columns (e.g., desalting spin columns)
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in dH₂O.
-
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
The alkyne-modified protein solution. Adjust the volume with buffer so the final protein concentration is in the range of 1-10 mg/mL (typically 20-100 µM).
-
Add the this compound stock solution to achieve a final concentration that is a 5- to 20-fold molar excess over the protein.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes. This creates a 1:5 copper-to-ligand ratio which helps protect the protein.[14]
-
Initiate the Reaction:
-
Add the catalyst premix to the protein/dye mixture. The final concentration of copper should be between 100-500 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.
-
Purification: Remove the unreacted dye and catalyst components by buffer exchange using a desalting column appropriate for the protein's molecular weight.
-
Storage: Store the purified Cy7-labeled protein under conditions optimal for the unlabeled protein, protected from light.
General Protocol for In Vivo Near-Infrared Imaging
This protocol outlines a high-level workflow for using the Cy7-labeled conjugate in a small animal imaging study.
Procedure:
-
Animal Preparation: Use healthy mice bearing the tumor model of interest. To reduce background signal from fur, the imaging area should be carefully shaved 24 hours prior to the experiment.
-
Probe Administration: Administer the Cy7-labeled conjugate to the animal, typically via intravenous (tail vein) injection. The exact dose will depend on the probe's brightness and biodistribution characteristics, determined during initial optimization studies.
-
Imaging:
-
Anesthetize the mice at predetermined time points post-injection (e.g., 1, 4, 12, 24 hours).[17]
-
Place the animal in a calibrated in vivo fluorescence imaging system (e.g., IVIS, FOBI).[17]
-
Acquire images using an appropriate excitation filter for Cy7 (e.g., 710-760 nm) and an emission filter that captures the dye's fluorescence (e.g., >790 nm or 800-875 nm).[18]
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ) to quantify the fluorescence intensity in regions of interest (ROI), such as the tumor and major organs.[17]
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the biodistribution of the fluorescent probe and quantify organ-specific accumulation.[18]
-
Visualizations
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. In Vivo NIR Fluorescence Imaging [bio-protocol.org]
- 18. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Versatile Tool for Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a heterobifunctional near-infrared (NIR) fluorescent probe. This molecule is of significant interest in the fields of bioconjugation, molecular imaging, and the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a complex molecule that integrates three key functional components: a Cy7 fluorophore, two polyethylene glycol (PEG4) linkers, and a terminal azide group. The Cy7 core provides the near-infrared fluorescent properties essential for deep-tissue imaging with minimal background autofluorescence.[1] The two PEG4 linkers enhance the molecule's solubility in aqueous media and reduce non-specific binding, which is crucial for in vivo applications.[2] The terminal azide group is a versatile chemical handle for "click chemistry" reactions, allowing for the covalent attachment of this fluorescent tag to a wide range of biomolecules.[3]
The chemical structure consists of a central heptamethine cyanine (Cy7) dye, to which two separate PEG4 chains are attached. One PEG linker is terminated with a methoxy group (m-PEG4), while the other is functionalized with a reactive azide group (azide-PEG4).
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C46H66ClN5O8 | [2][4][5] |
| Molecular Weight | 852.50 g/mol | [2][4][5] |
| CAS Number | 2107273-40-3 | [2][4][6] |
| Appearance | Solid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][4] |
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | [2] |
| Extinction Coefficient | ~199,000 M⁻¹cm⁻¹ | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
Applications in Research and Drug Development
The unique trifunctional design of this compound makes it a powerful tool for a variety of applications in life sciences and drug discovery.
Fluorescent Labeling of Biomolecules
The primary application of this molecule is the fluorescent labeling of biomolecules through "click chemistry." The azide group reacts specifically and efficiently with alkyne-modified biomolecules, such as proteins, peptides, nucleic acids, and small molecules, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][7] This bioorthogonal reaction is highly selective and can be performed under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[8]
PROTAC Synthesis and Evaluation
This compound is particularly valuable as a fluorescent linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][9] The incorporation of a fluorescent Cy7 tag allows for the direct visualization and tracking of the PROTAC molecule in cells and in vivo, facilitating studies on its distribution, target engagement, and degradation efficacy.[10]
In Vivo Imaging
The near-infrared fluorescence of the Cy7 dye makes this molecule an excellent probe for in vivo imaging studies.[11] NIR light can penetrate deeper into tissues compared to visible light, resulting in higher resolution imaging with reduced background signal.[11] This allows for the non-invasive tracking of labeled cells, drugs, or nanoparticles in small animal models, providing valuable insights into biological processes and the pharmacokinetics of therapeutic agents.
Experimental Protocols
While specific protocols should be optimized for individual experimental setups, the following provides a general framework for the use of this compound in common applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Degassing equipment (optional, but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified protein in a suitable buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2-5 fold molar excess of the this compound stock solution.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted fluorescent probe and other reagents by size-exclusion chromatography or dialysis.
-
Cellular Imaging with a Cy7-Labeled Molecule
This protocol provides a general workflow for imaging cells labeled with a Cy7-conjugated probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cy7-labeled probe (e.g., antibody, small molecule)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde) (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets for Cy7
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Dilute the Cy7-labeled probe to the desired final concentration in cell culture medium or an appropriate buffer.
-
Incubate the cells with the labeling solution for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove unbound probe.
-
-
Fixation and Permeabilization (Optional):
-
If imaging fixed cells or intracellular targets, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for Cy7 (e.g., excitation ~750 nm, emission ~780 nm).[11]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Caption: Workflow for synthesizing a fluorescent PROTAC using this compound.
Caption: General workflow for fluorescently labeling and imaging cells with a Cy7-conjugated probe.
Conclusion
This compound is a highly versatile and powerful tool for researchers in chemistry, biology, and medicine. Its combination of near-infrared fluorescence, enhanced solubility, and capacity for bioorthogonal conjugation enables a wide range of applications, from fundamental studies of biomolecular interactions to the development of novel targeted therapies and diagnostic agents. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this innovative chemical probe.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7: Mechanism and Applications
For researchers, scientists, and drug development professionals, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile heterobifunctional molecule with significant applications in bioconjugation, near-infrared (NIR) imaging, and the development of targeted therapeutics. This guide delves into the core mechanism of action of this compound, providing a technical overview of its properties and detailed experimental considerations.
Core Properties and Mechanism of Action
This compound is comprised of three key functional components: a methoxy-terminated polyethylene glycol (m-PEG) chain, an azide-terminated PEG chain, and a cyanine 7 (Cy7) fluorophore.[1] This structure imparts several advantageous properties. The hydrophilic PEG spacers enhance solubility in aqueous media and improve the biocompatibility of the molecule, which can reduce immunogenicity and prolong circulation time in biological systems.[1][2]
The primary mechanism of action for this reagent lies in the reactivity of its azide group, which serves as a handle for "click chemistry."[2] This allows for the covalent attachment of the Cy7 dye to a wide range of biomolecules that have been modified to contain a complementary reactive group. Specifically, the azide can react with:
-
Alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]
-
Strained cyclooctynes (e.g., DBCO or BCN) via the strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without the need for a copper catalyst.[3][4]
These reactions form a stable triazole linkage, covalently attaching the Cy7 fluorophore to the target molecule.[5][6] The Cy7 dye is a near-infrared fluorophore, making it ideal for deep-tissue imaging and applications requiring low background fluorescence.[1]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several research and development areas:
-
Bioconjugation and Labeling: The molecule is widely used to label proteins, antibodies, peptides, and other biomolecules for in vitro and in vivo studies.[1]
-
Molecular Imaging: The near-infrared fluorescence of Cy7 allows for non-invasive imaging in cellular and animal models.[1]
-
Targeted Drug Delivery: By conjugating the molecule to a targeting ligand (e.g., an antibody or small molecule), it can be used to visualize the biodistribution and target engagement of drug delivery systems.[1]
-
PROTAC Development: This molecule can be used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H66ClN5O8 | [2][7] |
| Molecular Weight | 852.5 g/mol | [2] |
| Purity | ≥98% | [2][5] |
| Excitation Maximum (λex) | 750 nm | [2] |
| Emission Maximum (λem) | 773 nm | [2] |
| Extinction Coefficient | 199,000 cm-1 M-1 | [2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][7] |
| Storage Conditions | -20°C, desiccated and protected from light | [2][8] |
Experimental Protocols and Considerations
While specific protocols will vary depending on the application, the following provides a general workflow for the conjugation of this compound to an alkyne-modified biomolecule via a copper-catalyzed click reaction.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
General Protocol:
-
Preparation of Reagents: Prepare stock solutions of all reagents in an appropriate solvent. This compound is soluble in water, DMSO, and DMF.[2][7]
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound in the reaction buffer.
-
Initiation of Click Reaction: Add the copper(II) sulfate, reducing agent, and ligand to the reaction mixture. The final concentrations will need to be optimized for the specific biomolecule.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting Cy7-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring absorbance at the protein max and Cy7 max) and/or mass spectrometry.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism and application of this compound, the following diagrams are provided.
Caption: Molecular components of this compound.
Caption: Click chemistry conjugation mechanism.
Caption: General experimental workflow for bioconjugation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 7. Page loading... [guidechem.com]
- 8. lumiprobe.com [lumiprobe.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe crucial for a range of applications, from bioconjugation and molecular imaging to drug delivery systems. Understanding the aqueous solubility of this cyanine dye is paramount for its effective use in biological systems, ensuring optimal performance and reproducibility in experimental and developmental workflows.
This compound is a bifunctional molecule featuring a Cy7 fluorophore for NIR detection, an azide group for bioorthogonal "click" chemistry, and two tetraethylene glycol (PEG4) chains. These PEG moieties are instrumental in modulating the molecule's physicochemical properties, most notably its solubility.
Qualitative and Quantitative Solubility Profile
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, manufacturer and supplier information consistently indicates its qualitative solubility profile. The presence of the hydrophilic PEG4 spacers significantly enhances its solubility in aqueous media compared to non-PEGylated cyanine dyes.[1]
Table 1: Solubility Characteristics of this compound
| Solvent/Buffer System | Solubility | Quantitative Data (mg/mL) | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Not specified | Recommended for initial stock solution preparation. |
| Dimethylformamide (DMF) | Soluble[1][2] | Not specified | Alternative solvent for stock solution preparation. |
| Dichloromethane (DCM) | Soluble[1][2] | Not specified | |
| Aqueous Systems | |||
| Water | Soluble[1][2] | Not specified | The PEG4 linkers enhance aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | User-determined | Buffer components may influence solubility. |
| TRIS Buffer | Expected to be soluble | User-determined | pH of the buffer can be a critical factor. |
| HEPES Buffer | Expected to be soluble | User-determined | Commonly used in cell-based assays. |
It is crucial for researchers to empirically determine the quantitative solubility of this compound in their specific aqueous buffer systems, as factors such as pH, ionic strength, and temperature can influence the saturation point.
Factors Influencing Solubility
The solubility of cyanine dyes like this compound in aqueous buffers is a multifactorial issue. The molecular structure and the composition of the aqueous medium both play significant roles.
Experimental Protocol for Determining Aqueous Solubility
The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in a chosen aqueous buffer using UV-Visible spectrophotometry. This method is based on measuring the absorbance of a saturated solution.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES) at the desired pH
-
High-purity water
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Microcentrifuge
-
UV-Visible spectrophotometer and cuvettes (or a microplate reader)
-
Calibrated analytical balance
Methodology:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Create a series of dilutions from the stock solution in the chosen aqueous buffer to generate a standard curve. The concentration range should be chosen to ensure a linear relationship between absorbance and concentration (e.g., 0.1 µg/mL to 20 µg/mL).
-
Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of the Cy7 dye (approximately 750 nm).
-
Plot the absorbance versus concentration and determine the linear regression equation. This will be used to calculate the concentration of the saturated solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL).
-
Tightly cap the tube and vortex vigorously for 2 minutes.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours), with continuous gentle agitation.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved dye.
-
-
Measurement of Solute Concentration:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance value and the linear regression equation from the standard curve to determine the concentration of the diluted supernatant.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or molarity.
-
Conclusion
This compound is a valuable tool in modern biological research, and its enhanced aqueous solubility due to PEGylation is a key feature for its application in physiological environments. While qualitative data confirms its solubility in water and common organic solvents, researchers are encouraged to perform quantitative solubility assessments in their specific experimental buffers to ensure accuracy and reproducibility. The provided experimental protocol offers a robust framework for these determinations. A thorough understanding and characterization of the solubility of this important fluorescent probe will undoubtedly contribute to more reliable and impactful scientific outcomes.
References
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker N-(m-PEG4)-N'-(azide-PEG4)-Cy7, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and subsequent biological evaluation. This linker is specifically designed for modular PROTAC assembly via click chemistry while enabling near-infrared (NIR) fluorescence tracking of the resulting conjugate.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.
PEG-based linkers are frequently used in PROTAC design due to their ability to improve aqueous solubility and pharmacokinetic properties. The this compound linker offers a trifecta of functionalities: a polyethylene glycol (PEG) core for improved biophysical properties, an azide group for highly efficient and bioorthogonal "click chemistry" conjugation, and a Cy7 fluorophore for sensitive near-infrared (NIR) imaging.
Properties of this compound
This bifunctional linker is a valuable tool for PROTAC development, offering a streamlined approach to synthesizing traceable protein degraders. Its key features are summarized in the table below.
| Property | Description | Reference(s) |
| Chemical Structure | A central Cy7 core flanked by two PEG4 chains, one terminated with a methoxy group and the other with a reactive azide group. | |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ | |
| Molecular Weight | 852.50 g/mol | |
| Functionality 1: Azide | Enables covalent linkage to an alkyne-modified molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a "click chemistry" reaction known for its high yield and specificity. | |
| Functionality 2: PEG | The two PEG4 moieties enhance the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. | |
| Functionality 3: Cy7 | A near-infrared (NIR) fluorophore with excitation/emission maxima typically around 750/773 nm. This allows for deep tissue penetration and low background autofluorescence, making it ideal for in vitro and in vivo imaging to track PROTAC localization and distribution. | |
| Solubility | Soluble in DMSO and DMF. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and evaluation of a fluorescent PROTAC targeting
A Technical Guide to Click Chemistry with Azide-PEG-Cy7 Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of click chemistry, with a specific focus on the use of Azide-PEG-Cy7 reagents. This powerful bioconjugation technique has become an indispensable tool in various scientific disciplines, including drug development, molecular imaging, and diagnostics. By providing a detailed overview of the underlying chemistry, experimental protocols, and relevant biological pathways, this guide serves as a comprehensive resource for professionals seeking to leverage the capabilities of Azide-PEG-Cy7 in their research.
The Core Principles of Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions.[1][2] The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[3][4] This reaction is highly efficient and orthogonal to most biological functional groups, making it ideal for selectively labeling complex biomolecules.[2]
The Azide-PEG-Cy7 reagent combines three key components:
-
Azide (N₃): The functional group that participates in the click reaction with an alkyne. Its small size and lack of reactivity towards naturally occurring biological molecules ensure high specificity.[5]
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that acts as a linker. The PEG spacer enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the labeled molecule in vivo.
-
Cyanine 7 (Cy7): A near-infrared (NIR) fluorescent dye. Its emission in the NIR spectrum (around 750-800 nm) allows for deep tissue penetration and reduced autofluorescence, making it an excellent choice for in vivo imaging applications.[6][7]
Quantitative Data on Click Chemistry Reactions
The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants, the copper catalyst, a reducing agent to maintain copper in the active Cu(I) state, and a stabilizing ligand. The following tables summarize typical reaction conditions and yields for CuAAC reactions, providing a baseline for experimental design.
| Parameter | Recommended Range | Notes |
| Alkyne-modified Biomolecule | 1 - 100 µM | Concentration can be adjusted based on the specific biomolecule and experimental goals. |
| Azide-PEG-Cy7 | 1.5 - 10 molar excess | A molar excess of the azide reagent is typically used to ensure complete labeling of the alkyne-modified molecule.[8] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The copper source for the catalyst.[9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 molar excess over CuSO₄ | Maintains copper in the catalytically active Cu(I) state. A freshly prepared solution is recommended.[10] |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 1 - 5 molar excess over CuSO₄ | Enhances reaction rate and protects biomolecules from oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand suitable for biological applications.[10] |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for near-quantitative yields at room temperature.[3][10] |
| Reaction Temperature | Room Temperature | Mild reaction conditions preserve the integrity of most biomolecules. |
| pH | 6.5 - 8.5 | The reaction is generally tolerant of a range of pH values. |
| Reaction Type | Reactants | Typical Yield | Reference |
| CuAAC Bioconjugation | Alkyne-modified protein + Azide-PEG-Fluorophore | > 90% | [4] |
| CuAAC on Oligonucleotides | Alkyne-modified DNA + Azide-Dye | Near-quantitative | [2] |
| CuAAC in Molten PEG | Lipophilic/Hydrophilic Azides + Alkynes | 91 - 97% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Azide-PEG-Cy7.
General Protocol for Labeling an Alkyne-Modified Antibody with Azide-PEG-Cy7
This protocol outlines the fundamental steps for conjugating an antibody that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified antibody (in an amine-free buffer such as PBS, pH 7.2-7.4)
-
Azide-PEG-Cy7
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the alkyne-modified antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Reagent Preparation:
-
Dissolve Azide-PEG-Cy7 in DMSO to a final concentration of 10 mM.
-
Prepare fresh Sodium Ascorbate solution.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is often used.[3]
-
Reaction Setup:
-
In a separate tube, add the alkyne-modified antibody.
-
Add the Azide-PEG-Cy7 solution to the antibody. A 10-20 fold molar excess of the azide reagent is a common starting point.[7]
-
Add the premixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Cy7-labeled antibody from excess reagents using a suitable method such as size-exclusion chromatography. Elute with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). Store the purified conjugate at 4°C, protected from light.[7]
In Vivo Tumor Imaging Workflow with a Cy7-Labeled Antibody
This protocol describes a general workflow for non-invasive imaging of tumors in a mouse model using an antibody-Cy7 conjugate.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with HER2-positive tumors)
-
Purified Cy7-labeled antibody (e.g., anti-HER2 antibody-Cy7)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane. Maintain anesthesia during the procedure.[6]
-
Probe Administration: Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-2 nmol per mouse. Inject the solution intravenously via the tail vein. The injection volume is typically 100-200 µL.[6]
-
Image Acquisition:
-
Acquire a baseline image before injection to determine background autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to identify the optimal imaging window for tumor accumulation and clearance from non-target tissues.[6]
-
Use appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[6]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of Azide-PEG-Cy7 reagents.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: The CuAAC reaction mechanism.
Experimental Workflow for Antibody Labeling and In Vivo Imaging
Caption: Workflow for antibody conjugation and in vivo imaging.
Simplified HER2 Signaling Pathway in Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer therapy. Antibodies labeled with Cy7 can be used to visualize HER2-expressing tumors.
Caption: Simplified HER2 signaling and antibody targeting.
Simplified EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. EGFR-targeted antibodies can be labeled with Cy7 for imaging purposes.
Caption: Simplified EGFR signaling and antibody targeting.
Conclusion
Azide-PEG-Cy7 reagents, in conjunction with click chemistry, offer a robust and versatile platform for the development of advanced bioconjugates. The high efficiency, specificity, and biocompatibility of the CuAAC reaction, combined with the favorable properties of the PEG linker and the Cy7 fluorophore, make this an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful implementation of this technology in a wide range of research and development applications, from fundamental biological studies to the creation of novel diagnostics and targeted therapeutics.
References
- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 2. interchim.fr [interchim.fr]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of PEGylated Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of PEGylated cyanine dyes. It is designed to be a valuable resource for researchers and professionals involved in the development of targeted drug delivery systems, advanced in vivo imaging agents, and photothermal therapies. This guide delves into the synthesis, characterization, and application of these versatile molecules, with a strong emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.
Introduction to PEGylated Cyanine Des
Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic moieties. Their exceptional photophysical properties, including high molar extinction coefficients and fluorescence in the near-infrared (NIR) window (650–900 nm), make them ideal candidates for biomedical applications. The NIR transparency window of biological tissues allows for deep tissue penetration of light, minimizing autofluorescence and enabling high-resolution in vivo imaging.
However, native cyanine dyes often suffer from poor water solubility and a propensity for aggregation in aqueous environments, which can lead to fluorescence quenching and unpredictable pharmacokinetic behavior. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome these limitations. PEGylation enhances the hydrophilicity and biocompatibility of cyanine dyes, reduces non-specific protein binding, and prolongs their circulation time in the bloodstream. These modifications significantly improve their performance as imaging agents and drug delivery vehicles.[1][2]
Physicochemical Properties of PEGylated Cyanine Dyes
The conjugation of PEG chains to cyanine dyes significantly influences their physicochemical properties. Understanding these changes is crucial for the rational design of effective imaging and therapeutic agents.
Photophysical Properties
The core of a cyanine dye's utility lies in its photophysical characteristics. PEGylation can subtly modulate these properties.
| Dye | PEG Moiety | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent/Medium | Reference |
| Cy5 | - | ~646 | ~662 | - | - | Aqueous Buffer | [3] |
| Cy5-PEG | mPEG (5 kDa) | ~650 | ~670 | - | - | Aqueous Solution | [4] |
| Cy7-PEG NPs | PEG400 | ~808 | - | - | - | - | [5] |
| ICG | - | ~780 | ~830 | ~2.7 x 10⁵ | - | - | [6] |
| ICG-Loaded PEGylated Liposomes | DSPE-PEG2K | - | - | - | - | - | [7] |
| IR-786-PEG | - | - | - | - | - | Aqueous Solution | [8] |
Table 1: Photophysical Properties of Selected PEGylated Cyanine Dyes. This table summarizes the key photophysical parameters of common cyanine dyes and their PEGylated counterparts. The specific values can vary depending on the solvent, pH, and the nature of the PEG linkage.
Solubility and Stability
A primary advantage of PEGylation is the significant enhancement of aqueous solubility. This is crucial for in vivo applications where the dye needs to be administered in a physiological buffer. Furthermore, PEGylation can improve the photostability of cyanine dyes by shielding the chromophore from reactive oxygen species and preventing aggregation-induced quenching.[1][9]
| Dye Conjugate | PEG Molecular Weight | Effect on Solubility | Effect on Photostability | Reference |
| Cy5-PEG | 5 kDa | Increased | - | [3] |
| ICG-PEGylated Liposomes | 2 kDa | Increased | Enhanced | [7] |
| IR-786-PEG | - | Increased | Enhanced | [8] |
Table 2: Effect of PEGylation on Solubility and Photostability. This table highlights the qualitative improvements in solubility and photostability observed upon PEGylation of cyanine dyes.
Drug Loading and Release
PEGylated cyanine dyes can be formulated into nanoparticles, micelles, or liposomes to serve as drug delivery vehicles. The PEG chains on the surface of these nanocarriers provide a hydrophilic corona that enhances their stability and circulation time. The drug loading capacity and release kinetics are critical parameters that depend on the formulation, the nature of the drug, and the length of the PEG chain.[10][11]
| Nanocarrier System | Cyanine Dye | Drug/Cargo | Drug Loading Capacity/Efficiency | Release Profile | Reference |
| PEGylated Liposomes | ICG | - | Encapsulation Efficiency: 82.15% ± 2.32% | Sustained Release | [7] |
| mPEG-Cy5-PC-Latex | Cy5 | Model Drug | Higher with shorter PEG chains | Initial burst followed by steady release | [10][11] |
| PEG-PCL Nanoparticles | - | Doxorubicin | - | Slower release with larger particle size | [5] |
| PAtrace (Liposome-ICG J-aggregates) | ICG | - | ~1.54 x 10⁶ ICG molecules/nanoparticle | - | [6] |
Table 3: Drug Loading and Release Characteristics of PEGylated Cyanine Dye-Based Nanocarriers. This table provides examples of drug loading and release from different nanocarrier systems incorporating PEGylated cyanine dyes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of PEGylated cyanine dyes.
Synthesis of Amine-Reactive PEG-Cyanine Dye (e.g., Cy5-PEG-NHS)
This protocol describes the synthesis of a PEGylated cyanine dye activated with an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on proteins, peptides, or other biomolecules.[4][7][12]
Materials:
-
Amine-terminated PEG (e.g., MeO-PEG-NH₂)
-
Cyanine dye NHS ester (e.g., Cy5-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Dialysis membrane (e.g., 1 kDa MWCO) or size-exclusion chromatography column
-
Lyophilizer
Procedure:
-
Dissolve the amine-terminated PEG in anhydrous DMF or DMSO.
-
Add the cyanine dye NHS ester to the PEG solution in a 1.2:1 molar ratio (dye:PEG).
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 18-24 hours, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, remove the unreacted dye and byproducts by dialysis against deionized water for 48 hours with frequent water changes, or by size-exclusion chromatography.
-
Lyophilize the purified product to obtain the Cy5-PEG conjugate as a solid.
-
To create the NHS ester, dissolve the Cy5-PEG-COOH in anhydrous DMF and react with N,N'-disuccinimidyl carbonate (DSC) and a base like pyridine.
-
Purify the final Cy5-PEG-NHS product by precipitation in cold diethyl ether and drying under vacuum.
Diagram of Synthesis Workflow:
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.[4][8][13][14]
Materials:
-
PEGylated cyanine dye solution of unknown quantum yield
-
Standard dye solution with a known quantum yield in the same solvent (e.g., ICG in DMSO, Cy5 in DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample solutions, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where 'n' is the refractive index of the solvent.
Diagram of Quantum Yield Determination Workflow:
Assessment of Photostability
Photostability is a critical parameter for fluorescent probes, especially for applications requiring long-term imaging. This protocol describes a method to quantify the photobleaching of a PEGylated cyanine dye.[15][16][17][18]
Materials:
-
PEGylated cyanine dye solution
-
Fluorescence microscope with a suitable laser line and filter set
-
Time-lapse imaging software
Procedure:
-
Prepare a sample of the PEGylated cyanine dye immobilized on a glass slide or in a solution within a microfluidic chamber.
-
Place the sample on the fluorescence microscope stage.
-
Focus on a region of interest containing the dye molecules.
-
Acquire a time-lapse series of fluorescence images under continuous laser illumination. Use consistent laser power and exposure time throughout the experiment.
-
Measure the fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Diagram of Photostability Assessment Workflow:
Cellular Uptake and Signaling Pathways
PEGylated cyanine dyes, particularly when formulated as nanoparticles or conjugated to targeting ligands, are taken up by cells through various endocytic pathways. Understanding these mechanisms is crucial for designing effective drug delivery and imaging systems.
Cellular Uptake Pathways
The primary mechanisms for the cellular internalization of PEGylated nanoparticles include:
-
Clathrin-mediated endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits.[15][19]
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[12][19]
-
Macropinocytosis: This is a non-specific process involving the engulfment of large amounts of extracellular fluid.[12][20]
The specific pathway utilized depends on the size, shape, surface charge, and targeting ligands of the PEGylated cyanine dye conjugate.
Diagram of Cellular Uptake Pathways:
Imaging of Signaling Pathways
PEGylated cyanine dyes conjugated to specific targeting moieties can be used to visualize and track key cellular signaling pathways implicated in diseases such as cancer.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression of EGFR is common in many cancers. PEGylated cyanine dyes conjugated to EGF or anti-EGFR antibodies can be used to image EGFR-positive tumors and monitor the response to targeted therapies.[21][22][23][24][25][26]
-
Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. PEGylated cyanine dyes conjugated to VEGF or anti-VEGF antibodies can be used to visualize tumor vasculature and assess the efficacy of anti-angiogenic drugs.[7][10][27][28][29]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers. Fluorescent biosensors incorporating cyanine dyes can be used to monitor the spatiotemporal dynamics of ERK activation in living cells.[2][30][31][32]
-
Apoptosis: Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. Imaging apoptosis can provide valuable information on the efficacy of cancer therapies. PEGylated cyanine dye conjugates of Annexin V, which binds to phosphatidylserine exposed on the surface of apoptotic cells, can be used to visualize apoptotic cells in vivo.[11][33][34][35]
Diagram of a Targeted Imaging Workflow:
Conclusion
PEGylated cyanine dyes represent a powerful and versatile class of molecules for biomedical research and clinical applications. Their enhanced physicochemical properties, including improved water solubility, biocompatibility, and photostability, coupled with their excellent photophysical characteristics in the NIR window, make them highly effective probes for in vivo imaging and targeted drug delivery. This technical guide provides a foundational understanding of their properties and the experimental methodologies required for their synthesis and characterization, empowering researchers to harness the full potential of these remarkable compounds in their scientific endeavors. Further research into novel PEGylation strategies and the development of multifunctional cyanine-based nanotheranostics will continue to expand the horizons of personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically translatable quantitative molecular photoacoustic imaging with liposome-encapsulated ICG J-aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Fluorescent Nanodiamonds to Vascular Endothelial Growth Factor Receptors in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Targeting Fluorescent Nanodiamonds to Vascular Endothelial Growth Factor Receptors in Tumor. [scholars.duke.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 16. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. | Semantic Scholar [semanticscholar.org]
- 19. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zwitterionic near-infrared fluorophore-conjugated epidermal growth factor for fast, real-time, and target-cell-specific cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00612F [pubs.rsc.org]
- 25. Epidermal growth factor conjugated to near-infrared fluorescent quantum dots - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In vivo fluorescence molecular imaging of the vascular endothelial growth factor in rats with early diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo Optical Molecular Imaging of Vascular Endothelial Growth Factor for Monitoring Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Visualization of RAS/MAPK Signaling In Situ by the Proximity Ligation Assay (PLA) | Springer Nature Experiments [experiments.springernature.com]
- 33. Imaging taxane-induced tumor apoptosis using PEGylated, 111In-labeled annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Amine-Reactive Labeling of Peptides with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Introduction
The fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling sensitive detection and quantification for applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1] The reagent N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a bifunctional molecule designed for advanced peptide modification. It incorporates a near-infrared Cy7 fluorophore for detection, two PEG4 linkers to enhance solubility and reduce steric hindrance, an azide group for subsequent bioorthogonal "click" chemistry reactions, and an amine-reactive group for initial covalent attachment to the peptide.[2]
The most common amine-reactive moieties are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (—NH₂) found at the N-terminus of a peptide and on the side chain of lysine residues.[1][3] This reaction forms a stable, covalent amide bond. The reaction is highly pH-dependent, with optimal conditions typically between pH 8.0 and 9.0, where the primary amino groups are deprotonated and more nucleophilic.[4][5][6] This protocol provides a detailed methodology for labeling peptides using an amine-reactive Cy7 dye, purifying the conjugate, and characterizing the final product.
Experimental Protocol
This protocol outlines a general procedure for labeling a peptide with an amine-reactive Cy7 dye. Optimization may be necessary depending on the specific properties of the peptide.
Materials and Reagents
-
Peptide of interest
-
This compound (or equivalent Cy7 NHS Ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the peptide for the dye.[4][7]
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Use high-quality, anhydrous solvent as NHS esters are moisture-sensitive.[6][8]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25)[4] or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Spectrophotometer (UV-Vis)
Reagent Preparation
-
Peptide Solution:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 2–10 mg/mL.[1][4][7]
-
If the peptide has poor aqueous solubility, it may first be dissolved in a minimal amount of DMSO or DMF before dilution with the Reaction Buffer.[9]
-
Ensure the pH of the final peptide solution is between 8.3 and 8.5.[1]
-
-
Dye Stock Solution:
-
Allow the vial of the Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5] Vortex briefly to ensure it is fully dissolved.
-
Note: Dye stock solutions are not stable for long periods and should be prepared fresh.[7]
-
Peptide Labeling Reaction
-
Molar Ratio: The efficiency of the reaction depends on the molar ratio of dye to peptide. A starting ratio of 10:1 to 15:1 (dye:peptide) is recommended for optimization.[5][8]
-
Reaction: While gently stirring or vortexing the peptide solution, slowly add the calculated volume of the dye stock solution.[7][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4] For some reactions, incubation can be extended or performed at 4°C to optimize labeling and minimize protein aggregation.[1]
Purification of the Labeled Peptide
It is critical to remove unreacted, free dye from the labeled peptide conjugate.[]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[4][7]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the equilibration buffer. The labeled peptide will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled peptide.[4]
-
-
Reverse-Phase HPLC (RP-HPLC):
-
For smaller peptides, RP-HPLC is the preferred method for achieving high purity.[9][]
-
Use a C18 column and a gradient of water and acetonitrile (both typically containing 0.1% TFA).
-
The labeled peptide will have a longer retention time than the unlabeled peptide and can be separated effectively.[12]
-
Characterization of Labeled Peptide
-
Determine Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each peptide molecule.[13]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀ for peptide) and at the absorbance maximum for Cy7 (~750 nm, A₇₅₀).[5]
-
Calculate the peptide concentration, correcting for the dye's absorbance at 280 nm.[14][15]
-
The DOL can be calculated using the following formulas:
Corrected Peptide Absorbance: A_peptide = A₂₈₀ - (A₇₅₀ × CF₂₈₀) (Where CF₂₈₀ is the correction factor: A₂₈₀ / A₇₅₀ for the free dye)
Molar Concentration of Peptide: [Peptide] = A_peptide / ε_peptide (Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm)
Molar Concentration of Dye: [Dye] = A₇₅₀ / ε_dye (Where ε_dye for Cy7 is ~250,000 M⁻¹cm⁻¹)
Degree of Labeling (DOL): DOL = [Dye] / [Peptide]
-
-
Mass Spectrometry:
-
Verify the successful conjugation and purity of the final product by confirming the expected mass increase corresponding to the addition of the dye linker.[]
-
Storage
Store the purified, labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.[3][17] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[3]
Data Presentation
The following table summarizes the key quantitative parameters for the labeling protocol.
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[7][18] |
| Reaction Buffer pH | 8.3 - 8.5 | Critical for deprotonating primary amines for reaction.[4][6] |
| Dye Stock Concentration | 10 mM in anhydrous DMSO/DMF | Prepare fresh immediately before use.[4][5] |
| Dye:Peptide Molar Ratio | 5:1 to 20:1 | Start with 10:1 or 15:1 and optimize for the specific peptide.[1][5] |
| Reaction Time | 1 - 2 hours | Can be extended, but monitor for potential hydrolysis or aggregation.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C can be used to slow the reaction and reduce aggregation.[1] |
| Cy7 Absorbance Max (λₘₐₓ) | ~750 nm | Use this wavelength for concentration and DOL calculations.[5] |
| Cy7 Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Manufacturer's value should be used for highest accuracy.[19] |
| Target Degree of Labeling (DOL) | 0.5 - 2.0 | Balances signal strength with risk of altering peptide function.[13][16] |
Diagrams
Caption: Workflow for labeling peptides with an amine-reactive Cy7 dye.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. stratech.co.uk [stratech.co.uk]
Application Notes: Step-by-Step Guide to Antibody Conjugation with Azide-PEG4-Cy7 via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cy7, to an antibody using a modern, two-step chemo-selective strategy. This method first introduces an azide group onto the antibody via an NHS-PEG4-Azide linker. The azide-modified antibody is then covalently linked to a Cy7 dye bearing a dibenzocyclooctyne (DBCO) group through a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" approach offers excellent control over the degree of labeling and yields a stable, precisely conjugated final product, minimizing the risk of altering the antigen-binding site.
Principle of the Method
The conjugation is achieved through a two-stage process that ensures specificity and efficiency.
-
Amine-Reactive Azide Installation: The process begins by reacting the primary amines (predominantly on lysine residues) of the antibody with an N-hydroxysuccinimide (NHS) ester functionalized with an Azide-PEG4 linker (NHS-PEG4-Azide). This reaction forms a stable amide bond, effectively installing a bioorthogonal azide handle onto the antibody.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with a Cy7 dye that has been pre-functionalized with a DBCO group (DBCO-PEG4-Cy7). The inherent ring strain of the DBCO alkyne allows it to "click" specifically and spontaneously with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions.[1]
Workflow Overview
The entire process can be visualized as a sequence of reaction and purification steps designed to build the final conjugate while removing excess reagents at each stage.
Caption: Experimental workflow for two-step antibody-Cy7 conjugation.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Antibody | Purified IgG, 1-10 mg/mL |
| Reaction Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Azide Linker | NHS-PEG4-Azide |
| Cy7 Dye | DBCO-PEG4-Cy7 (or other DBCO-functionalized Cy7) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Purification | Zeba™ Spin Desalting Columns (40K MWCO) or equivalent |
| Equipment | Spectrophotometer, microcentrifuge, pipettes, reaction tubes |
Note: Ensure the antibody starting buffer is free of primary amines (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA). If present, perform a buffer exchange into PBS before starting.[3]
Detailed Experimental Protocols
Protocol 1: Antibody Preparation & Buffer Exchange
This step is critical to remove interfering substances from the antibody solution.
-
Determine Antibody Concentration: Measure the absorbance of the stock antibody solution at 280 nm (A280) and calculate the concentration. For a typical IgG, the extinction coefficient (ε) is 210,000 M⁻¹cm⁻¹.[4]
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (Tris, glycine) or stabilizers (BSA), perform a buffer exchange into 1X PBS, pH 7.4. Use a spin desalting column (40K MWCO) according to the manufacturer's protocol.
-
Adjust Concentration: Adjust the final antibody concentration to 2-5 mg/mL in 1X PBS. Higher concentrations generally improve labeling efficiency.
Protocol 2: Step 1 - Antibody Modification with NHS-PEG4-Azide
This protocol introduces the azide handle onto the antibody.
-
Prepare NHS-PEG4-Azide Stock: Immediately before use, dissolve the NHS-PEG4-Azide linker in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze, so do not store the solution.[5]
-
Calculate Reagent Volume: Determine the volume of 10 mM NHS-PEG4-Azide solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. A 20-fold excess is recommended for dilute antibody solutions.
-
Reaction: Add the calculated volume of NHS-PEG4-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Purification (Removal of Excess Linker): Immediately following incubation, remove the unreacted NHS-PEG4-Azide using a Zeba™ Spin Desalting Column (40K MWCO), exchanging the buffer back into 1X PBS, pH 7.4. Follow the manufacturer's instructions. The resulting solution contains the azide-modified antibody.
Protocol 3: Step 2 - SPAAC "Click" Reaction with DBCO-Cy7
This protocol conjugates the Cy7 dye to the azide-modified antibody.
-
Prepare DBCO-Cy7 Stock: Dissolve the DBCO-Cy7 reagent in anhydrous DMSO to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of 10 mM DBCO-Cy7 needed to achieve a 2- to 4-fold molar excess relative to the starting amount of antibody.[1]
-
Reaction: Add the calculated volume of DBCO-Cy7 solution to the purified azide-modified antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1] Longer incubation at 4°C is often recommended to ensure reaction completion and maintain antibody stability.[6]
-
Final Purification (Removal of Excess Dye): Remove the unreacted DBCO-Cy7 by passing the reaction mixture through a Zeba™ Spin Desalting Column (40K MWCO). The first colored fraction to elute will be the purified antibody-Cy7 conjugate.[7]
Characterization and Data Presentation
Calculation of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical quality attribute. It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~756 nm (Aₘₐₓ for Cy7).
-
Calculate DOL: Use the following formula to calculate the DOL.[7][8]
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]
Where:
-
Aₘₐₓ: Absorbance of the conjugate at ~756 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[4]
-
ε_dye: Molar extinction coefficient of Cy7 at ~756 nm (~250,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀: Correction factor for the Cy7 dye's absorbance at 280 nm (0.036).[1][9]
-
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for this conjugation protocol.
| Parameter | Recommended Value / Typical Result | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [7] |
| NHS-PEG4-Azide Molar Excess | 10:1 to 20:1 (Linker:Ab) | |
| DBCO-Cy7 Molar Excess | 2:1 to 4:1 (Dye:Ab) | [1] |
| Optimal Reaction pH (Step 1) | 7.2 - 8.5 | [5] |
| Optimal Reaction pH (Step 2) | ~7.4 (Physiological) | [1] |
| Target Degree of Labeling (DOL) | 2 - 8 | [7][10] |
| Antibody Recovery (Post-Purification) | > 95% | [11] |
Signaling Pathway & Application Visualization
Cy7-conjugated antibodies are powerful tools for in vivo imaging and flow cytometry due to their emission in the near-infrared spectrum, which minimizes tissue autofluorescence.[5] The diagram below illustrates their application in identifying and binding to a target receptor on a cell surface, a foundational step for techniques like fluorescence-guided surgery or targeted therapy.
Caption: Logic diagram of a Cy7-antibody binding to a cell receptor.
Storage of Conjugate
Store the final purified Ab-PEG4-Cy7 conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]
References
- 1. Cyanine 7 monosuccinimidyl ester, potassium salt [same as GE Cy7® NHS ester] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chempep.com [chempep.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction Factor [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 10. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for In Vivo Imaging Using Cy7-Labeled Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye extensively utilized in preclinical in vivo imaging.[1] Its spectral properties, with excitation and emission maxima around 750 nm and 776 nm respectively, fall within the NIR window (700-900 nm).[1][2] This region is highly advantageous for animal imaging due to reduced light absorption and scattering by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios compared to fluorophores that operate in the visible spectrum.[3] These characteristics make Cy7 an ideal probe for non-invasively tracking molecules, nanoparticles, and cells to investigate disease progression, drug delivery, and pharmacokinetics.[1][4] This document provides detailed protocols for the conjugation of Cy7 to molecules and subsequent in vivo imaging, supported by quantitative data and visual workflows.
Key Applications
The versatility of Cy7 allows for its use in a wide array of in vivo studies, including:
-
Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and therapeutic response.[3]
-
Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biological molecules in various organs and tissues over time.[3]
-
Sentinel Lymph Node (SLN) Mapping: Identifying the primary lymph nodes to which cancer cells are most likely to spread from a primary tumor, which can guide surgical procedures.[3]
Experimental Protocols
Protocol 1: Labeling of Molecules with Cy7 NHS Ester
This protocol provides a general guideline for labeling proteins (e.g., antibodies) with Cy7 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amine groups on the protein to form a stable covalent bond.[2]
Materials:
-
Molecule to be labeled (e.g., antibody) at a concentration of 2-10 mg/mL[2]
-
Cy7 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)[5]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[6]
-
Purification column (e.g., Sephadex G-25)[6]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Molecule Solution: Dissolve the molecule to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[7] Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[7]
-
Prepare Cy7 Stock Solution: Dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
Conjugation Reaction: Add the Cy7 stock solution to the molecule solution. A common starting dye-to-protein molar ratio is 10:1, but this should be optimized for each specific molecule (ranging from 5:1 to 20:1).[2] The final concentration of DMSO in the reaction mixture should be less than 10%.[6]
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature (20-25°C), protected from light.[2]
-
Purification: Separate the Cy7-labeled molecule from the unconjugated dye using a desalting column (e.g., Sephadex G-25).[6] Elute with PBS (pH 7.2-7.4). The first colored band to elute is the labeled molecule.[2]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of dye molecules per molecule. This can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).[1] The optimal DOL for antibodies is typically between 2 and 10.[5][8]
-
Storage: Store the labeled molecule at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[2] Avoid repeated freeze-thaw cycles.[2]
Quantitative Parameters for Cy7 Labeling
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[2] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH reduces reactivity.[2] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired degree of labeling (DOL).[2] |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | The reaction is typically performed at room temperature.[2] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the specific antibody and its application.[5][8] |
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model
This protocol outlines a general procedure for whole-body fluorescence imaging of Cy7-labeled molecules in mice.
Materials:
-
Cy7-labeled molecule
-
Tumor-bearing mice (or other relevant animal model)
-
Anesthesia system (e.g., isoflurane)[9]
-
In vivo imaging system with appropriate NIR filters (e.g., IVIS Spectrum)[1]
-
Sterile PBS for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[1][9] If necessary, carefully shave the fur over the imaging area to improve signal detection. A depilatory cream can also be used.[1][10]
-
Baseline Imaging: Acquire a baseline image before injecting the probe to assess for any autofluorescence.[3]
-
Probe Administration: Inject the Cy7-labeled molecule via an appropriate route. For systemic delivery, tail vein injection is common.[1][11] A typical injection volume for a mouse is 100-200 µL.[3] The dose will depend on the specific probe and target, with a typical dose being 1-2 nmol per mouse.[3]
-
Image Acquisition: Place the anesthetized mouse on the warmed stage of the imaging system to maintain body temperature.[1] Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[3] For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[3] Adjust imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[3]
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle) to quantify the fluorescence intensity.[3] The fluorescence intensity is often recorded as photons per second per centimeter squared per steradian (ph/s/cm²/sr).[12]
-
Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the mouse. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.) and image them ex vivo to confirm the in vivo findings and get a more precise biodistribution.[3]
Quantitative Imaging and Biodistribution Data
The following tables provide illustrative quantitative data for in vivo imaging studies using Cy7-labeled molecules.
Table 1: Tumor-to-Background Ratio (TBR) for HER2-Positive Tumor Imaging [3]
| Time Post-Injection | Cy7-Trastuzumab TBR |
| 24 hours | 3.5 |
| 48 hours | 4.8 |
| 72 hours | 5.2 |
| Note: This data is illustrative and actual values can vary based on the tumor model, imaging system, and probe concentration.[3] |
Table 2: Biodistribution of a Cy7-labeled Nanoparticle 24 hours Post-Injection (Illustrative)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Liver | 15.2 |
| Spleen | 8.5 |
| Kidneys | 3.1 |
| Lungs | 2.5 |
| Heart | 1.0 |
| Tumor | 5.8 |
Visualizations
Experimental Workflow for In Vivo Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.charlotte.edu [research.charlotte.edu]
- 10. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe designed for advanced live-cell imaging applications. This molecule combines the superior photophysical properties of the Cy7 fluorophore with the versatility of bioorthogonal click chemistry. The terminal azide group allows for covalent labeling of alkyne-modified biomolecules within living systems, enabling precise tracking of dynamic cellular processes. The dual polyethylene glycol (PEG4) linkers enhance aqueous solubility, improve biocompatibility, and minimize non-specific binding, making it an ideal tool for sensitive and specific imaging in complex biological environments.[1]
The probe's fluorescence emission in the NIR window (~770-800 nm) is particularly advantageous for live-cell and in vivo imaging.[2] This spectral range minimizes interference from cellular autofluorescence and allows for deeper tissue penetration compared to visible light fluorophores, resulting in a significantly improved signal-to-noise ratio.[2][3][4]
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, focusing on the labeling of newly synthesized proteins through metabolic incorporation of alkyne-containing amino acid analogs.
Principle of Application
The use of this compound for imaging specific biomolecules is a two-step process rooted in bioorthogonal chemistry. This strategy allows for the labeling of target molecules without interfering with native cellular processes.
-
Metabolic Labeling: Cells are first cultured with a modified version of a metabolic precursor containing a bioorthogonal "handle," typically an alkyne group. For example, to label newly synthesized proteins, a non-canonical amino acid like L-homopropargylglycine (HPG), an analog of methionine, is added to the culture medium. As cells synthesize new proteins, HPG is incorporated into the polypeptide chains in place of methionine.
-
Click Chemistry Reaction: After metabolic incorporation, the cells are treated with this compound. The azide group on the Cy7 probe reacts specifically and efficiently with the alkyne group on the newly synthesized proteins. This reaction, known as an azide-alkyne cycloaddition, forms a stable covalent bond, tagging the proteins of interest with the NIR fluorophore. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The result is a highly specific and bright fluorescent signal localized to the target biomolecules, which can then be visualized using fluorescence microscopy.
Quantitative Data
The performance of a fluorescent probe is defined by its photophysical properties and its biocompatibility. The following tables summarize key quantitative data for the Cy7 fluorophore and provide representative cytotoxicity data for near-infrared cyanine dyes.
Table 1: Photophysical Properties of the Cy7 Fluorophore
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [6] |
| Recommended Filter Set | Cy7 | |
Table 2: Representative Cytotoxicity Data for a NIR Heptamethine Cyanine Dye in HeLa Cells
This table presents data adapted from studies on NIR cyanine dyes to provide an indication of expected cytotoxicity.[2] Users must determine the optimal non-toxic concentration for their specific cell line and experimental conditions.
| Concentration (nM) | Cell Viability (%) after 24h Incubation (in dark) |
| 0 (Control) | 100 |
| 1 | ~99 |
| 10 | ~98 |
| 50 | ~95 |
| 100 | ~92 |
| 250 | ~88 |
| 500 | ~85 |
Visualizations
Diagram 1: Chemical Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
References
- 1. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes | MDPI [mdpi.com]
- 2. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Labeling Efficiency of Cy7 Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules.[1][2] Its excitation and emission maxima, typically around 750 nm and 776 nm respectively, fall within the NIR window, offering advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1] The N-hydroxysuccinimide (NHS) ester of Cy7 is a popular choice for labeling, as it efficiently reacts with primary amines on biomolecules to form stable amide bonds.[1][2]
Determining the labeling efficiency, often expressed as the Degree of Labeling (DOL) or dye-to-protein ratio, is a critical step in the development of fluorescently labeled conjugates.[3][4][5] The DOL influences the fluorescence intensity and the biological activity of the conjugate. While a higher DOL can increase signal, over-labeling may lead to fluorescence quenching, protein aggregation, or loss of biological function.[4][5][6] This application note provides detailed protocols for labeling proteins with Cy7 NHS ester, purifying the conjugate, and determining the DOL using spectrophotometry. Advanced characterization methods such as HPLC and mass spectrometry are also discussed.
Principles of Labeling Efficiency Determination
The most common method for determining the DOL of a fluorescently labeled protein is through UV-Vis spectrophotometry.[3] This method relies on measuring the absorbance of the conjugate at two specific wavelengths:
-
280 nm: The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[7]
-
~750 nm: The maximum absorbance wavelength (λmax) for the Cy7 dye.[1][3]
By applying the Beer-Lambert law and correcting for the absorbance of the dye at 280 nm, the concentrations of both the protein and the dye in the conjugate solution can be determined, allowing for the calculation of their molar ratio (the DOL).[3][8][9]
Experimental Protocols
Cy7 NHS Ester Labeling of Antibodies
This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester. The optimal conditions, particularly the dye-to-antibody molar ratio, may need to be determined empirically for each specific antibody.[2]
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Cy7 NHS Ester, freshly prepared stock solution (e.g., 10 mg/mL in anhydrous DMSO).[10]
-
Reaction tubes.
-
Shaker or rotator.
Protocol:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the antibody for reaction with the Cy7 NHS ester.[3][11] If necessary, perform buffer exchange into PBS using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[2][3][11]
-
-
Prepare the Reaction Mixture:
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[3][11]
-
Calculate the required volume of the Cy7 NHS ester stock solution to achieve the desired dye-to-antibody molar ratio. A starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.[1][10]
-
-
Conjugation Reaction:
Purification of the Cy7 Conjugate
After the labeling reaction, it is crucial to remove any unconjugated, free Cy7 dye. Size-exclusion chromatography is a common and effective method for this purification step.[3][10][]
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25).[3][10]
-
Elution Buffer: PBS, pH 7.2-7.4.
-
Fraction collection tubes.
Protocol:
-
Prepare the Column:
-
Equilibrate the size-exclusion column with elution buffer according to the manufacturer's instructions.
-
-
Purification:
-
Carefully load the reaction mixture onto the top of the column.[3]
-
Elute the conjugate with the elution buffer. The larger Cy7-labeled antibody will elute first as a distinct colored band, followed by the smaller, unconjugated dye molecules.[1][3]
-
Collect the fractions containing the purified Cy7-antibody conjugate.
-
Pool the fractions containing the purified conjugate.
-
Spectrophotometric Determination of the Degree of Labeling (DOL)
Materials:
-
Purified Cy7-antibody conjugate.
-
UV-Vis spectrophotometer.
-
Quartz cuvette.
Protocol:
-
Measure Absorbance:
-
Calculate the Degree of Labeling (DOL):
-
The DOL is calculated using the following formula:[3][8] DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_dye)
-
Where:
-
Amax: Absorbance of the conjugate at the λmax of Cy7 (~750 nm).[3]
-
A280: Absorbance of the conjugate at 280 nm.[3]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[5]
-
ε_dye: Molar extinction coefficient of Cy7 at its λmax (typically ~250,000 M⁻¹cm⁻¹).[1]
-
CF: Correction factor for the absorbance of the dye at 280 nm (A280 of the free dye / Amax of the free dye). For Cy7, this is typically around 0.05.[1]
-
-
Data Presentation and Analysis
Quantitative data from the labeling and characterization process should be summarized for clarity and comparison.
Table 1: Key Parameters for Cy7 Labeling
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[1][3][11] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | Reaction is pH-dependent; lower pH reduces reactivity of primary amines.[1][3][11] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | Should be optimized to achieve the desired DOL.[1][10] |
| Reaction Time | 1 - 3 hours | Can be adjusted to control the extent of labeling.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | A common and effective temperature for the reaction.[1] |
| Desired Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent.[1][2][4][5] |
Table 2: Example Data for DOL Calculation
| Measurement | Value |
| Amax (at 750 nm) | 0.85 |
| A280 | 0.60 |
| Constants | |
| ε_protein (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (Cy7) | 250,000 M⁻¹cm⁻¹ |
| CF (Cy7) | 0.05 |
| Calculated Results | |
| DOL | 3.2 |
Advanced Characterization Methods
While spectrophotometry provides a good estimate of the average DOL, other techniques can offer more detailed characterization of the conjugate mixture.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate, detect aggregation, and separate species with different numbers of dye molecules.[13][14][15][16]
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the conjugate, allowing for the unambiguous determination of the number of dye molecules attached to each protein.[17][18][19][20][21] This is particularly useful for understanding the heterogeneity of the labeled product.
Troubleshooting
Table 3: Common Issues and Solutions in Cy7 Labeling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Low protein concentration.- Presence of primary amines (e.g., Tris) in the buffer.- Incorrect pH of the reaction buffer.- Inactive Cy7 NHS ester (hydrolyzed). | - Concentrate the protein to >2 mg/mL.[3][11]- Perform buffer exchange into an amine-free buffer.[3][11]- Adjust the pH to 8.5 ± 0.5.[3][11]- Prepare fresh Cy7 NHS ester solution in anhydrous DMSO immediately before use.[3] |
| Low Fluorescence Signal | - Low DOL.- Over-labeling leading to self-quenching.- Photobleaching. | - Optimize the labeling reaction to increase the DOL.- Reduce the dye-to-protein molar ratio to achieve a lower DOL.[4][6]- Protect the conjugate from light during all steps and storage.[1] |
| Protein Aggregation | - Over-labeling can increase hydrophobicity.- Inappropriate buffer conditions. | - Decrease the dye-to-protein molar ratio.- Ensure the protein is in a suitable buffer and handle it gently. |
| Non-specific Binding in Application | - High DOL may alter protein properties.- Presence of unbound dye. | - Optimize for a lower DOL.- Ensure thorough purification of the conjugate to remove all free dye.[3] |
Visualizations
Caption: Experimental workflow for Cy7 conjugation and labeling efficiency determination.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biocompare.com [biocompare.com]
- 21. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Proteins After Cy7 Labeling: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the purification of proteins after labeling with the near-infrared fluorescent dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy7. Proper purification is a critical step to remove unconjugated dye and other reaction components, ensuring the accuracy and reliability of downstream applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
The this compound linker is a click chemistry reagent containing an azide group.[1] This allows for its conjugation to proteins that have been modified to contain a strained alkyne, such as DBCO or BCN, through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] Alternatively, it can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified proteins.[1][2] Regardless of the conjugation chemistry, the removal of excess, unreacted dye is paramount for obtaining a pure, functional, and well-characterized labeled protein.
Experimental Workflow
The overall process for purifying Cy7-labeled proteins involves a series of sequential steps, from the initial labeling reaction to the final quality control assessment. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for protein labeling and purification.
Purification Methodologies
Several techniques can be employed to effectively separate the labeled protein from free Cy7 dye. The choice of method depends on factors such as the protein's molecular weight, sample volume, and the desired level of purity.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates molecules based on their size.[3][4] Larger molecules, such as the labeled protein, elute first, while smaller molecules, like the unconjugated dye, are retained in the porous beads of the chromatography resin and elute later.[3][4] This method is often used as a final polishing step in a purification workflow.[4]
Protocol for SEC:
-
Materials:
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Equilibration/Elution Buffer.
-
Load the crude labeled protein mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Begin elution with the Equilibration/Elution Buffer at a flow rate recommended for the specific column.
-
Collect fractions. The labeled protein will typically elute in the initial fractions, often visible as a colored band, followed by the free dye in later fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Cy7).
-
Pool the fractions containing the purified labeled protein.
-
Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size differences.[7][8][9] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye molecules diffuse out into a larger volume of buffer.[9]
Protocol for Dialysis:
-
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[7]
-
Dialysis Buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the labeled protein sample into the dialysis tubing/cassette, ensuring to leave some space for buffer influx.
-
Place the sealed tubing/cassette in a beaker containing a large volume of cold Dialysis Buffer (typically 200-500 times the sample volume).[9]
-
Stir the buffer gently on a stir plate at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first two changes, then leave to dialyze overnight.[10]
-
Carefully remove the sample from the dialysis tubing/cassette.
-
Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size, suitable for both small and large sample volumes.[11][12][13][14] The sample solution flows tangentially across a semi-permeable membrane, where smaller molecules like the free dye pass through the membrane (permeate), while the larger labeled protein is retained (retentate).[12]
Protocol for TFF:
-
Materials:
-
TFF system with a membrane cassette or hollow fiber cartridge with an appropriate MWCO.
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
Reservoir for the sample and buffer.
-
-
Procedure:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with Diafiltration Buffer.
-
Load the labeled protein sample into the reservoir.
-
Concentrate the sample to a smaller volume if necessary.
-
Perform diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This process effectively washes out the free dye.
-
Continue the diafiltration for several volume exchanges (typically 5-10) until the permeate is colorless and the absorbance at ~750 nm is negligible.
-
Collect the purified, concentrated labeled protein from the retentate.
-
Data Presentation
The following table provides a hypothetical comparison of the purification methods for a 50 kDa protein labeled with Cy7. Actual results may vary depending on the specific protein and experimental conditions.
| Purification Method | Protein Recovery (%) | Dye Removal Efficiency (%) | Processing Time | Scalability |
| Size Exclusion Chromatography | 80 - 95 | > 99 | 1 - 4 hours | Low to Medium |
| Dialysis | > 90 | > 95 | 12 - 24 hours | Low to Medium |
| Tangential Flow Filtration | > 95 | > 99 | 1 - 3 hours | High |
Quality Control
After purification, it is essential to perform quality control checks to assess the purity, integrity, and degree of labeling of the protein conjugate.
Caption: Logical flow for quality control of purified labeled proteins.
UV-Vis Spectrophotometry for Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Cy7).
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~750 nm (Amax).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Corrected A280 = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer).
-
-
Protein Concentration (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the labeled protein.
Procedure:
-
Run a sample of the purified labeled protein on an SDS-PAGE gel alongside an unlabeled protein control and a molecular weight marker.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
The labeled protein should appear as a single band at the expected molecular weight, with no significant aggregation or degradation products.
-
If the gel is imaged on a system with near-infrared fluorescence detection, the fluorescence should co-localize with the protein band, confirming successful conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery | Protein precipitation. | Ensure the protein is soluble in the chosen buffers. Reduce the concentration of organic solvents (e.g., DMSO) in the labeling reaction to <10%.[15] |
| Non-specific binding to the purification matrix. | Pre-treat the column or membrane according to the manufacturer's instructions. Include a non-ionic detergent at a low concentration in the buffers. | |
| Incomplete Dye Removal | Inefficient purification method. | For SEC, ensure the column has the appropriate fractionation range.[5] For dialysis, increase the number of buffer changes and the duration. For spin columns, a second pass may be necessary.[16] |
| Over-labeling of the protein. | Reduce the molar excess of the dye in the labeling reaction.[15] | |
| Protein Aggregation | High degree of labeling or harsh purification conditions. | Optimize the DOL by adjusting the dye-to-protein ratio. Perform purification at 4°C and use freshly prepared buffers. |
By following these detailed protocols and considering the troubleshooting suggestions, researchers can effectively purify proteins labeled with this compound, leading to high-quality conjugates for a wide range of applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. repligen.com [repligen.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. polarismarketresearch.com [polarismarketresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Applications of Cy7-PEG-azide in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7-PEG-azide is a versatile chemical probe that combines the desirable properties of a near-infrared (NIR) cyanine dye (Cy7), a polyethylene glycol (PEG) spacer, and a bioorthogonal azide group. This combination makes it an invaluable tool in cancer research, enabling a wide range of applications from molecular imaging to targeted drug delivery. The Cy7 dye allows for deep tissue imaging with minimal autofluorescence, the PEG linker enhances solubility and biocompatibility while reducing immunogenicity, and the azide group facilitates covalent conjugation to various biomolecules through "click chemistry." This document provides detailed application notes, experimental protocols, and quantitative data for the use of Cy7-PEG-azide in cancer research.
Key Applications in Cancer Research
The primary utility of Cy7-PEG-azide lies in its ability to be conjugated to targeting moieties, such as antibodies, peptides, or nanoparticles, to create probes for cancer-specific imaging and therapy.
-
Targeted In Vivo Imaging: By attaching Cy7-PEG-azide to a ligand that recognizes a tumor-specific receptor, researchers can non-invasively visualize tumor location, size, and metastasis in preclinical models. The NIR fluorescence of Cy7 provides excellent tissue penetration and high signal-to-background ratios.
-
Image-Guided Surgery: Fluorescently labeled probes can help surgeons to more accurately identify tumor margins during resection, potentially reducing the rate of recurrence.
-
Drug Delivery Vehicle Tracking: When conjugated to nanoparticles or liposomes carrying therapeutic agents, Cy7-PEG-azide allows for the real-time tracking of the drug delivery system's biodistribution and tumor accumulation.
-
Cellular Uptake and Trafficking Studies: In vitro, Cy7-labeled molecules can be used to study the mechanisms of cellular uptake and intracellular trafficking of targeted therapies in cancer cell lines.
Data Presentation
The following tables summarize quantitative data relevant to the application of Cy7-based probes in cancer research.
Table 1: Physicochemical and Fluorescence Properties of Cy7
| Property | Value | Source |
| Excitation Maximum (λex) | ~750 nm | General Knowledge |
| Emission Maximum (λem) | ~773 nm | General Knowledge |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | General Knowledge |
| Fluorescence Quantum Yield (Φ) | ~0.28 | General Knowledge |
| Solubility | Good in organic solvents (DMSO, DMF), moderate in aqueous buffers | General Knowledge |
Table 2: Representative In Vivo Tumor-to-Background Ratios (TBR) of Cy7-Labeled Targeting Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio (T/N) | Source |
| Cy7-c(RGDyK) (monomer) | U87MG human glioblastoma | 2 h | 2.50 ± 0.15 | [1] |
| Cy7-E[c(RGDyK)]₂ (dimer) | U87MG human glioblastoma | 2 h | 2.72 ± 0.08 | [1] |
| Cy7-E{E[c(RGDyK)]₂}₂ (tetramer) | U87MG human glioblastoma | 2 h | 4.35 ± 0.26 | [1] |
| APP Gd -Cy7 (PD-L1 targeted) | 4T1 triple-negative breast cancer | 24 h | Significantly higher than PEG-Cy7 | [2] |
| NGS-PEG-Cy7 (nanoparticle) | 4T1, KB, U87MG | 24 h | High tumor uptake observed | [3] |
Experimental Protocols
Protocol 1: Conjugation of Cy7-PEG-azide to a Targeting Antibody via Click Chemistry
This protocol describes a two-step process for labeling an antibody with Cy7-PEG-azide. First, the antibody is modified with a DBCO (dibenzocyclooctyne) linker, which then reacts with the azide group of Cy7-PEG-azide in a copper-free click reaction.
Materials:
-
Targeting antibody (e.g., anti-HER2, anti-EGFR) in an amine-free buffer (e.g., PBS).
-
DBCO-PEG-NHS ester.
-
Cy7-PEG-azide.
-
Anhydrous DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spin desalting columns or dialysis cassette (10 kDa MWCO).
-
Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Antibody Modification with DBCO:
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of DBCO-modified Antibody:
-
Remove the excess, unreacted DBCO-PEG-NHS ester using a spin desalting column or by dialysis against PBS overnight at 4°C.
-
-
Click Reaction with Cy7-PEG-azide:
-
Prepare a 10 mM stock solution of Cy7-PEG-azide in anhydrous DMSO.
-
Add a 3- to 5-fold molar excess of the Cy7-PEG-azide stock solution to the purified DBCO-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Purification of Cy7-labeled Antibody:
-
Purify the Cy7-antibody conjugate using a spin desalting column or dialysis to remove unreacted Cy7-PEG-azide.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the dye concentration by measuring the absorbance at ~750 nm.
-
Calculate the degree of labeling (DOL) as the molar ratio of Cy7 to antibody.
-
Protocol 2: In Vitro Cancer Cell Targeting and Imaging
This protocol outlines the steps for evaluating the binding of a Cy7-labeled antibody to cancer cells in culture.
Materials:
-
Cancer cell line expressing the target antigen.
-
Normal cell line (negative control).
-
Cy7-labeled targeting antibody (from Protocol 1).
-
Cy7-labeled non-targeting IgG (isotype control).
-
Cell culture medium.
-
PBS.
-
Paraformaldehyde (PFA) for fixation.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cancer cells and control cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
-
Incubation with Labeled Antibody:
-
Dilute the Cy7-labeled targeting antibody and the isotype control antibody to a final concentration of 1-10 µg/mL in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the labeled antibodies.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Remove the antibody-containing medium and wash the cells three times with cold PBS to remove unbound antibody.
-
-
Fixation and Staining (for microscopy):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy7 (Ex/Em: ~750/773 nm) and DAPI (Ex/Em: ~358/461 nm).
-
Flow Cytometry: For a quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity in the Cy7 channel using a flow cytometer.
-
Protocol 3: In Vivo Tumor Imaging in a Mouse Model
This protocol describes the use of a Cy7-labeled antibody for non-invasive imaging of tumors in a xenograft mouse model.
Materials:
-
Mice bearing tumors (e.g., subcutaneous xenografts).
-
Cy7-labeled targeting antibody (from Protocol 1).
-
Sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
-
Probe Administration:
-
Inject 10-100 µg of the Cy7-labeled antibody in 100-200 µL of sterile PBS intravenously via the tail vein.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before injecting the probe.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window. Use an appropriate excitation and emission filter set for Cy7.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point.
-
-
Ex Vivo Imaging (optional):
-
At the final time point, euthanize the mouse and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo findings and assess the biodistribution of the probe.
-
Visualizations
Caption: Experimental workflow for cancer research using Cy7-PEG-azide.
Caption: Conceptual diagram of targeted tumor imaging with a Cy7-probe.
References
- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-orthogonal click chemistry strategy for PD-L1-targeted imaging and pyroptosis-mediated chemo-immunotherapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Targeted Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile near-infrared (NIR) fluorescent probe coupled with a bifunctional polyethylene glycol (PEG) linker.[1] This molecule is specifically designed for targeted drug delivery research, offering a powerful tool for the visualization and tracking of therapeutic agents in vitro and in vivo. The Cy7 fluorophore emits in the NIR spectrum (Excitation/Emission maxima ~750/773 nm), a range that minimizes tissue autofluorescence and allows for deep tissue imaging.[1] The azide functional group enables covalent conjugation to a wide range of molecules, including drugs, antibodies, peptides, and nanoparticles, through highly efficient and specific "click chemistry" reactions.[2] The hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile.[1]
Key Features and Applications
-
Near-Infrared (NIR) Fluorescence: The Cy7 dye allows for sensitive in vivo imaging with high signal-to-background ratios.[3]
-
Click Chemistry Ready: The terminal azide group facilitates straightforward and robust conjugation to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
-
PEG Spacer: The polyethylene glycol linker improves aqueous solubility and can reduce non-specific binding of the conjugated molecule.[4][5]
-
Targeted Drug Delivery: Enables the development of fluorescently labeled targeted drug delivery systems to study their biodistribution, tumor accumulation, and cellular uptake.[6][7]
-
Biodistribution Studies: Facilitates real-time tracking of drugs, nanoparticles, or biologics in animal models.[8][9]
-
Cellular Uptake and Internalization: Allows for the visualization and quantification of cellular uptake of targeted therapies using fluorescence microscopy and flow cytometry.[10]
Quantitative Data
The following tables summarize representative quantitative data for Cy7-labeled agents in drug delivery studies. Note that specific values may vary depending on the conjugated molecule, the linker, and the experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~899.1 g/mol | |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Quantum Yield (Φ) | 0.1 - 0.3 (in aqueous solution) | [11][12] |
| Solubility | Water, DMSO, DMF | [1] |
Table 2: Representative In Vivo Biodistribution of Cy7-Labeled Nanoparticles (24 hours post-injection)
| Organ | % Injected Dose / gram tissue (Mean ± SD) | Reference |
| Tumor | 5.2 ± 1.8 | [9] |
| Liver | 15.6 ± 3.2 | [9] |
| Spleen | 8.9 ± 2.1 | [8] |
| Kidney | 3.5 ± 1.1 | [9] |
| Lung | 2.1 ± 0.7 | [13] |
| Heart | 1.0 ± 0.4 | [13] |
Note: This data is representative for Cy7-labeled nanoparticles and may not be specific to conjugates using this compound.
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Drug to this compound via CuAAC (Click Chemistry)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized drug to the azide group of this compound.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-modified drug in DMSO to a concentration of 20 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified drug (e.g., 1 µmol, 50 µL of 20 mM stock).
-
Add this compound in a 1:1.2 molar ratio to the alkyne-drug (e.g., 1.2 µmol, 120 µL of 10 mM stock).
-
Add THPTA to a final concentration of 5 mM (e.g., 5 µL of 100 mM stock).
-
Add CuSO4 to a final concentration of 1 mM (e.g., 1 µL of 100 mM stock).
-
Vortex the mixture gently.
-
-
Initiation of Click Reaction:
-
Add sodium ascorbate to a final concentration of 10 mM (e.g., 2 µL of 500 mM stock) to initiate the reaction.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the Cy7-drug conjugate from unreacted components using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Collect the colored fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the conjugation and assess purity using analytical techniques such as HPLC and mass spectrometry.
-
Determine the concentration of the conjugate by measuring the absorbance of Cy7 at ~750 nm.
-
Protocol 2: In Vitro Cellular Uptake Study by Fluorescence Microscopy
This protocol outlines a method to visualize the cellular uptake of a Cy7-labeled targeted drug in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
Complete cell culture medium
-
Cy7-drug conjugate (from Protocol 1)
-
Hoechst 33342 or DAPI
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy7 and DAPI/Hoechst
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare a working solution of the Cy7-drug conjugate in a complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the Cy7-drug conjugate to the cells.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Cell Staining and Fixation:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst 33342 or DAPI (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Use the Cy7 channel to visualize the drug conjugate and the DAPI/blue channel for the nuclei.
-
Acquire images from multiple fields of view for each condition.
-
Protocol 3: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol provides a general procedure for assessing the biodistribution of a Cy7-labeled targeted drug in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy7-drug conjugate (sterile and endotoxin-free)
-
Sterile PBS
-
In vivo imaging system (IVIS) or similar NIR imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection (baseline) fluorescence image to determine the level of autofluorescence.
-
-
Administration of Cy7-Drug Conjugate:
-
Inject the Cy7-drug conjugate intravenously (e.g., via the tail vein) at a predetermined dose (e.g., 1-10 nmol/mouse). The injection volume should typically be 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Use the appropriate excitation and emission filter settings for Cy7 (e.g., Ex: 745 nm, Em: 780 nm).
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Arrange the organs in a petri dish and acquire a final ex vivo fluorescence image.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and each organ at different time points using the imaging software's region of interest (ROI) analysis tool.
-
Express the data as average radiant efficiency or a similar metric.
-
Signaling Pathways in Targeted Drug Delivery
The efficacy of targeted drug delivery often relies on the specific molecular pathways active in cancer cells. Antibody-drug conjugates (ADCs), for instance, target cell surface antigens and, upon internalization, release a cytotoxic payload that can interfere with critical signaling pathways. Below are diagrams of key signaling pathways often implicated in cancer and targeted by such therapies.[14][15][16]
Disclaimer
These application notes and protocols are intended as a general guide. Researchers should optimize experimental conditions for their specific applications and cell/animal models. All work with animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Effective Drug Delivery and Cell Imaging Using Fluorescent Double-Imprinted Nanoparticles by Targeting Recognition of the Epitope of Membrane Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 12. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relevance of AKT and RAS Signaling Pathways for Antibody–Drug Conjugate Immunotherapies in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 15. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Cy7-Labeled Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of protein aggregation following conjugation with the near-infrared (NIR) fluorescent dye, Cy7.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy7-labeled protein aggregation?
Aggregation of Cy7-labeled proteins is a multifactorial issue primarily driven by the physicochemical properties of both the protein and the Cy7 dye. Key contributing factors include:
-
Hydrophobicity of the Cy7 Dye: Standard Cy7 dyes are inherently hydrophobic. Covalent attachment of multiple Cy7 molecules to a protein's surface can increase the overall hydrophobicity of the protein, leading to intermolecular attractive forces that promote aggregation.
-
High Dye-to-Protein Ratio (Degree of Labeling - DOL): Over-labeling a protein with too many Cy7 molecules is a frequent cause of precipitation.[1] This significantly alters the surface properties of the protein, masking native charges and exposing hydrophobic patches that can lead to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical.[2] For instance, a buffer pH close to the isoelectric point (pI) of the protein can minimize electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.
-
High Protein Concentration: While higher protein concentrations can enhance labeling efficiency, they also increase the probability of intermolecular interactions and aggregation.[3]
-
Presence of Organic Solvents: The use of organic co-solvents like DMSO or DMF to dissolve the Cy7 dye can destabilize some proteins, leading to unfolding and subsequent aggregation.[1]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the labeling process can exacerbate this instability.
Q2: How can the choice of Cy7 dye affect protein aggregation?
The formulation of the Cy7 dye plays a crucial role. To mitigate aggregation caused by hydrophobicity, it is highly recommended to use sulfonated Cy7 dyes . These variants contain one or more sulfonate groups, which significantly increases their water solubility. The negative charge of the sulfonate groups also helps to prevent hydrophobic aggregation on the protein surface.
Q3: What is the optimal dye-to-protein molar ratio for Cy7 labeling?
The ideal dye-to-protein ratio is highly dependent on the specific protein and its intended application. However, a general recommendation is to start with a molar excess of 5:1 to 20:1 (dye:protein) for the labeling reaction.[4] It is crucial to perform optimization experiments to determine the lowest possible ratio that provides a sufficient fluorescence signal without causing significant aggregation. A lower degree of labeling is generally less likely to alter the protein's properties.
Q4: What are the ideal buffer conditions for Cy7 labeling and storage?
-
pH: The labeling reaction with NHS ester-activated Cy7 dyes is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0 (optimally 8.5 ± 0.5).[3][4] This is because the primary amines on the protein are deprotonated and more reactive at this pH. However, if your protein is unstable at this pH, a lower pH (around 7.4) can be used, though the reaction may be slower. For storage, a buffer that maintains the protein's native structure and stability is essential, often in the range of pH 6.5-8.5.
-
Ionic Strength: The salt concentration can influence protein solubility. For some proteins, low salt concentrations can lead to aggregation. Increasing the ionic strength (e.g., with 150 mM NaCl) can help to screen electrostatic interactions and prevent aggregation.[2]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[3] Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices for labeling.[5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your Cy7 protein labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during/after labeling | High dye-to-protein ratio (over-labeling). | Reduce the molar excess of the Cy7 NHS ester in the reaction. Perform a titration to find the optimal ratio. |
| High protein concentration. | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[3] | |
| Suboptimal buffer pH. | Ensure the buffer pH is optimal for both the reaction and your protein's stability (typically pH 8.0-9.0 for labeling).[4] | |
| Hydrophobic nature of the Cy7 dye. | Use a sulfonated, more hydrophilic Cy7 dye. | |
| Soluble aggregates detected by DLS or SEC | Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer components, pH values, and salt concentrations to find a formulation that maintains the protein in its monomeric state. |
| Presence of a small population of aggregated protein. | Immediately after labeling, purify the conjugate using size exclusion chromatography (SEC) to remove unreacted dye and aggregates.[2] | |
| Protein instability. | Incorporate stabilizing additives into the labeling and storage buffers (see table below). | |
| Low labeling efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0 for efficient reaction with primary amines.[4] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein into an amine-free buffer like PBS or bicarbonate buffer before labeling.[3] | |
| Low protein concentration. | Increase the protein concentration if possible, while monitoring for aggregation. A concentration of 2-10 mg/mL is often recommended for optimal labeling.[3] |
Table 1: Recommended Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic patches. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize proteins through preferential exclusion. |
| Non-ionic detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevent hydrophobic interactions and aggregation. |
Experimental Protocols
Protocol 1: Cy7 NHS Ester Protein Labeling
This protocol provides a general guideline for labeling a protein with a Cy7 NHS ester. Optimization will be required for each specific protein.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 8.0-8.5)
-
Cy7 NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Labeling Reaction:
-
Bring the Cy7 NHS ester and protein solution to room temperature.
-
Calculate the required volume of Cy7 NHS ester solution to achieve the desired dye-to-protein molar ratio (start with a 10:1 ratio).
-
Slowly add the Cy7 solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and any aggregates using an SEC column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
The first colored band to elute is the Cy7-labeled protein.
-
Protocol 2: Quantification of Protein Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a sensitive method for detecting aggregates.
Materials:
-
DLS instrument and compatible cuvettes
-
Cy7-labeled protein sample
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm filter to remove large dust particles.[6]
-
Ensure the sample is at the desired concentration for measurement (typically 0.1-1 mg/mL).
-
-
Instrument Setup:
-
Set the instrument to the correct temperature and allow it to equilibrate.
-
Perform a blank measurement with the filtered buffer.[6]
-
-
Data Acquisition:
-
Carefully pipette the sample into a clean cuvette, avoiding bubbles.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Acquire multiple measurements for reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation.
-
Protocol 3: Detection of Protein Aggregates using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric protein.
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column appropriate for the size range of your protein and its aggregates
-
Mobile phase (your protein's storage buffer)
-
Cy7-labeled protein sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a suitable volume of your Cy7-labeled protein sample onto the column.
-
-
Elution and Detection:
-
Run the mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector (at 280 nm for protein and ~750 nm for Cy7).
-
Aggregates will appear as peaks eluting before the main monomer peak.
-
Visualizations
Caption: Workflow for Cy7 labeling, purification, and analysis of proteins.
Caption: Troubleshooting logic for Cy7-labeled protein aggregation.
References
Technical Support Center: Improving the Photostability of Cy7 Dyes in Microscopy
Welcome to the technical support center for Cy7 dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the photostability of Cy7 in microscopy experiments.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered with Cy7 photobleaching.
Problem: My Cy7 signal fades rapidly during image acquisition.
Rapid signal loss is a classic sign of photobleaching. Follow this workflow to systematically identify and address the potential causes.
Solving solubility issues with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(azide-PEG4)-Cy7. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent probe designed for bioconjugation.[1][2] It features a Cy7 fluorophore for detection, an azide group for covalent labeling via "Click Chemistry," and two polyethylene glycol (PEG4) linkers.[1][3][4] The hydrophilic PEG spacers are incorporated to enhance the molecule's solubility in aqueous media.[1][4][5][6][7] Its primary applications include labeling and tracking of biomolecules, in vivo imaging, and the development of targeted therapies and diagnostic agents.[1][4]
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1][8] For applications involving the labeling of biomolecules in aqueous buffers, it is standard practice to first dissolve the dye in an organic solvent like DMSO or DMF before adding it to the reaction mixture.[9][10][][12]
Q3: How does the PEG linker affect the solubility of the Cy7 dye?
The core Cy7 dye structure is inherently hydrophobic and has low water solubility.[][12] The inclusion of hydrophilic PEG (polyethylene glycol) chains is a common strategy to increase the aqueous solubility of cyanine dyes.[13][14] The PEG4 linkers in this compound help to mitigate aggregation and improve its solubility in aqueous buffers, which is crucial for consistent results in biological experiments.[1][15]
Q4: My this compound solution appears to have precipitated after being added to my aqueous buffer. What could be the cause?
Precipitation is often a result of the hydrophobic nature of the Cy7 dye, especially at high concentrations.[15] This can occur if the dye is added too quickly to the aqueous buffer or if the concentration of the organic co-solvent is too low. Non-sulfonated cyanine dyes often require the presence of 5-20% DMF or DMSO in the final reaction volume to maintain solubility.[10][][12]
Q5: I am observing a lower fluorescence signal than expected after labeling my protein. Could this be a solubility issue?
Yes, poor solubility can lead to aggregation of the dye molecules.[9] This aggregation can cause self-quenching of the fluorescence, resulting in a significantly weaker signal.[15] Ensuring the dye is fully dissolved and monomeric in solution is critical for optimal fluorescence.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Lyophilized Powder
-
Possible Cause: The inherent hydrophobicity of the Cy7 core structure.
-
Solution:
-
Always prepare a fresh stock solution immediately before use.[16]
-
Use a high-quality, anhydrous grade of an organic solvent such as DMSO or DMF to prepare the initial stock solution.[15]
-
Vortex the solution for at least one minute to ensure the compound is fully dissolved. Visually inspect for any particulates.[15]
-
Issue 2: Precipitation Upon Addition to Aqueous Buffer
-
Possible Cause 1: Localized high concentration of the dye leading to aggregation and precipitation.
-
Solution 1: Add the organic stock solution of the dye to the aqueous buffer dropwise while gently vortexing or stirring the buffer.[15] This ensures rapid and uniform dispersion.
-
Possible Cause 2: Insufficient organic co-solvent in the final reaction mixture.
-
Solution 2: Ensure that the final concentration of the organic co-solvent (e.g., DMSO or DMF) in your reaction is sufficient to maintain the dye's solubility, typically between 5-20%.[10][][12] However, always consider the tolerance of your biomolecule to the organic solvent.
Issue 3: Low Fluorescence Signal or No Signal After Conjugation
-
Possible Cause 1: Aggregation and self-quenching of the Cy7 dye on the labeled biomolecule.
-
Solution 1:
-
Optimize the labeling protocol to use the lowest effective concentration of the dye.
-
Purify the conjugate immediately after the reaction using size exclusion chromatography or dialysis to remove any unlabeled dye and aggregates.[15]
-
-
Possible Cause 2: Photobleaching of the fluorophore.
-
Solution 2: Protect your samples from light as much as possible during all steps of the experiment, including storage.[17]
-
Possible Cause 3: Issues with the click chemistry reaction.
-
Solution 3:
-
Ensure the alkyne-functionalized molecule is pure and its concentration is accurate.
-
If aggregation of the this compound is suspected, the azide group may be sterically hindered, reducing reaction efficiency.[15] Address solubility issues first before troubleshooting the conjugation chemistry.
-
Data Summary
The following table summarizes the solubility properties of this compound and related compounds.
| Compound/Class | Recommended Solvents | Key Solubility Characteristics | Citations |
| This compound | Water, DMSO, DMF, DCM | The hydrophilic PEG spacer increases solubility in aqueous media. | [1][5][8] |
| Non-Sulfonated Cyanine Dyes (e.g., Cy7) | DMSO, DMF, Ethanol | Generally have low aqueous solubility and require an organic co-solvent. | [9][10][][12][18] |
| Sulfonated Cyanine Dyes | Aqueous Buffers | Highly water-soluble due to sulfonate groups; less prone to aggregation. | [9][10] |
Experimental Protocols
Protocol: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol provides a general guideline for preparing a solution of this compound for subsequent use in labeling reactions.
-
Equilibrate the Reagent: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.[15][16]
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the vial for at least one minute to ensure the dye is completely dissolved. Visually confirm the absence of any solid particles.[15]
-
-
Use Immediately: Do not store the stock solution for extended periods, as the dye can be sensitive to moisture and repeated freeze-thaw cycles can promote aggregation.[15][16] Prepare it fresh for each experiment.
-
Dilution into Aqueous Buffer:
-
Gently vortex or stir your aqueous reaction buffer (e.g., PBS).
-
Add the desired amount of the dye stock solution dropwise to the buffer. This gradual addition is crucial to prevent precipitation.[15]
-
Ensure the final concentration of the organic co-solvent does not exceed a level that would compromise the stability of your biomolecule (typically not more than 20%).
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Overview of the Click Chemistry reaction.
References
- 1. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Azide-Alkyne Click Reactions
Welcome to the Technical Support Center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these powerful ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: Low or no product yield in CuAAC reactions can often be attributed to several key factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). This oxidation state is unstable in aqueous solutions and can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2][3][4][5] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[3]
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials is critical. Impurities can interfere with the reaction, and azides, in particular, can be unstable if not stored properly.[2][3][5]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry of reactants, inappropriate solvent choice, non-optimal pH, and unsuitable temperature can significantly reduce reaction efficiency.[3][5][6]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper catalyst are crucial for stabilizing the Cu(I) state and accelerating the reaction.[2][3][7] An unsuitable ligand or an incorrect copper-to-ligand ratio can lead to poor outcomes.
-
Substrate-Specific Problems: Steric hindrance around the azide or alkyne functional groups can slow down the reaction rate.[2][5] Additionally, functional groups on the substrate, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[2][8]
Q2: What are the primary side reactions in CuAAC, and how can they be minimized?
A2: The most common side reaction is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct.[3][5] This side reaction is promoted by the presence of Cu(II) and oxygen. To minimize it:
-
Maintain Anaerobic Conditions: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxygen levels.
-
Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, helps to keep the copper in the active Cu(I) oxidation state, thus minimizing the Cu(II) available for Glaser coupling.[1][2]
-
Utilize a Stabilizing Ligand: Ligands not only accelerate the desired reaction but also protect the Cu(I) catalyst from oxidation.[4][7]
In the context of bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can cause oxidative damage to sensitive biomolecules.[5] Using a stabilizing ligand and degassing solutions can help mitigate this issue.[5]
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The ideal ligand stabilizes the Cu(I) catalyst, accelerates the reaction, and improves solubility. The choice depends on your specific application and reaction conditions.
-
For Aqueous/Biological Reactions: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are commonly used, with THPTA being particularly suitable for reactions in aqueous buffers due to its high water solubility.[2][4][7]
-
For Organic Solvents: TBTA is a widely used and effective ligand in organic solvents.[4]
-
For Sterically Hindered Substrates: Some ligands can provide a more favorable environment for bulky substrates to react. For instance, imidazole derivatives with flexible alkyl chains have been shown to be effective.[9][10]
It is crucial to use the correct ligand-to-copper ratio, which is typically between 1:1 and 5:1.[2] Pre-mixing the copper salt and the ligand before adding them to the reaction mixture is also recommended.[2][11]
Q4: My reaction has formed a precipitate. What could be the cause and how can I resolve it?
A4: Precipitate formation can indicate several issues:
-
Product Insolubility: The triazole product may not be soluble in the chosen solvent system.
-
Aggregation: In bioconjugation, the modified biomolecule may aggregate.
-
Catalyst Precipitation: The copper catalyst or its complex may be precipitating out of solution.
To address this, you can try altering the solvent system to improve the solubility of all components. For reactions with biomolecules, adjusting the buffer composition or pH might be necessary. If you suspect catalyst precipitation, ensure you are using an appropriate ligand to maintain its solubility.
Troubleshooting Guides
Low or No Product Yield in CuAAC
If you are experiencing low to no yield in your CuAAC reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Presence of Side Products
If your reaction is producing significant side products, consider the following steps.
Caption: Troubleshooting workflow for the presence of side products in click reactions.
Data Presentation
Table 1: Common Solvents for Azide-Alkyne Cycloaddition
| Solvent System | Typical Use Case | Notes | Reference |
| DMF | General purpose, good for a wide range of substrates | Polar aprotic, dissolves many organic compounds. | [12] |
| DMSO | Good for poorly soluble substrates | High boiling point, can be difficult to remove. | [12] |
| t-BuOH / H₂O (1:1) | Common for bioconjugation and water-soluble substrates | The ratio can be adjusted to improve solubility. | [12] |
| Acetonitrile | General purpose | Polar aprotic, relatively volatile. | [12] |
| Dichloromethane (DCM) | For non-polar substrates | Lower boiling point, easy to remove. | [12] |
| Water | Bioconjugation | Requires water-soluble substrates and catalyst/ligand system. | [12] |
| Neat (no solvent) | Can be used for some substrates | May require elevated temperatures and can lead to a mixture of regioisomers. | [12] |
Table 2: Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Abbreviation | Key Features | Primary Application |
| Tris(benzyltriazolylmethyl)amine | TBTA | Highly effective at stabilizing Cu(I) and accelerating the reaction. | General purpose, especially in organic solvents. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | High water solubility. | Aqueous and bioconjugation reactions. |
| Bathophenanthroline disulfonate | BPS | Water-soluble, but the catalyst can be oxygen-sensitive. | Bioconjugation. |
| Imidazole derivatives | - | Can be effective for sterically hindered substrates. | Specialized applications. |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF, or t-BuOH/H₂O mixture)
Procedure:
-
Prepare Stock Solutions:
-
Azide: Prepare a 10 mM solution of your azide compound in the chosen solvent.
-
Alkyne: Prepare a 10 mM solution of your alkyne compound in the chosen solvent.
-
CuSO₄: Prepare a 10 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.
-
TBTA: Prepare a 10 mM stock solution in DMSO or a solvent mixture compatible with your reaction.
-
-
Reaction Setup:
-
In a reaction vial, add the azide solution (e.g., 1 equivalent).
-
Add the alkyne solution (e.g., 1.1 equivalents).
-
In a separate tube, pre-mix the CuSO₄ solution (e.g., 0.05 equivalents) and the TBTA solution (e.g., 0.25 equivalents). Let it sit for a few minutes.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 0.5 equivalents).
-
Initiate the reaction by adding the pre-mixed CuSO₄/TBTA solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Perform an appropriate extraction to isolate the product.
-
Purify the product using a suitable method, such as column chromatography.
-
Caption: Step-by-step workflow for a typical CuAAC experiment.
Protocol 2: Purification of "Clicked" Oligonucleotides
This protocol is adapted for the purification of small-molecule-oligonucleotide conjugates.[13]
Materials:
-
Completed click reaction mixture containing the oligonucleotide conjugate.
-
3% Lithium perchlorate in acetone (for oligonucleotides) or 0.3 M sodium acetate and ethanol (for DNA).
-
Acetone (for washing).
Procedure:
-
Precipitation:
-
For Oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction mixture.
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
-
Washing:
-
Wash the pellet with 1 mL of acetone.
-
Centrifuge again at 10,000 rpm for 10 minutes.
-
Discard the supernatant and dry the pellet.
-
-
Final Purification:
-
The dried pellet can be further purified by RP-HPLC or PAGE.
-
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of PEG linker length on Cy7 conjugate stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7 conjugates featuring Polyethylene Glycol (PEG) linkers. The stability of these conjugates is critical for reliable and reproducible experimental outcomes. This guide addresses common issues related to the impact of PEG linker length on the stability of Cy7 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG linker in a Cy7 conjugate?
A PEG linker is a flexible, hydrophilic polymer chain that connects the Cy7 fluorophore to a biomolecule (e.g., an antibody, peptide, or small molecule). Its primary functions are to:
-
Improve Solubility: PEGylation increases the hydrophilicity of the conjugate, which can prevent aggregation, especially when working with hydrophobic biomolecules.[1][2]
-
Enhance Stability: The PEG chain can shield the Cy7 dye and the conjugated biomolecule from enzymatic degradation and opsonization, leading to a longer circulation half-life in vivo.[3][4]
-
Provide Spatial Separation: The linker creates physical distance between the Cy7 dye and the biomolecule, which can help to preserve the biological activity of the biomolecule and the fluorescent properties of the dye.
-
Increase Hydrodynamic Radius: A larger hydrodynamic volume can reduce renal clearance, further extending the in vivo half-life.[4]
Q2: How does the length of the PEG linker generally affect the stability of a Cy7 conjugate?
While direct comparative studies on Cy7 conjugates with varying PEG linker lengths are limited, insights can be drawn from studies on other conjugates like antibody-drug conjugates (ADCs). Generally, a longer PEG linker is associated with:
-
Increased In Vivo Stability: Longer PEG chains can provide a more effective "stealth" effect, better protecting the conjugate from proteases and uptake by the reticuloendothelial system, thus prolonging its circulation time.[3][4]
-
Improved Thermal Stability: In some cases, a longer PEG chain may contribute to the overall conformational stability of the conjugate, potentially increasing its resistance to thermal stress.[5]
-
Reduced Aggregation: The enhanced hydrophilicity and steric hindrance provided by longer PEG chains can reduce the propensity for aggregation, particularly at high concentrations.[1][2]
It is important to note that there is likely an optimal PEG length for each specific conjugate and application, beyond which further increases in length may not provide additional benefits and could potentially hinder cell uptake or receptor binding due to steric hindrance.[6]
Q3: What are the common degradation pathways for Cy7 conjugates?
Cy7, as a cyanine dye, is susceptible to degradation through several mechanisms:
-
Photobleaching: Exposure to light, especially the excitation laser, can lead to irreversible photochemical destruction of the Cy7 fluorophore, resulting in a loss of fluorescence.
-
Oxidation: Cyanine dyes can be oxidized by reactive oxygen species (ROS), leading to a loss of their characteristic spectral properties.
-
Enzymatic Degradation: If the conjugate is used in a biological system (e.g., in serum or in vivo), peptidases and other enzymes can potentially cleave the linker or the biomolecule, leading to the release of the Cy7 dye.[7][8]
-
Hydrolysis: The chemical bonds within the linker or at the conjugation points can be susceptible to hydrolysis, particularly at non-neutral pH.
Q4: Can the PEG linker itself degrade?
While generally stable, PEG can undergo auto-oxidation, especially in the presence of transition metal ions, leading to the formation of peroxides. This process can be accelerated by heat and light. The degradation of the PEG linker can compromise the integrity of the conjugate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Cy7-PEG conjugates.
Issue 1: Low or No Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Minimize light exposure of the conjugate at all stages (storage, handling, and during the experiment).- Use an anti-fade mounting medium for microscopy applications.[9]- Reduce the intensity and duration of light exposure during imaging. |
| Degradation of Cy7 | - Store the conjugate at the recommended temperature (typically 4°C or -20°C) and protected from light.[10]- Avoid repeated freeze-thaw cycles.[11]- Check the expiration date of the conjugate. |
| Inefficient Conjugation | - Verify the success of the conjugation reaction using techniques like SDS-PAGE or spectrophotometry.- Ensure that the buffers used during conjugation are free of interfering substances like primary amines (e.g., Tris buffer). |
| Incorrect Instrument Settings | - Confirm that the excitation and emission filters on your imaging system are appropriate for Cy7 (Ex/Em: ~747 nm / ~774 nm).[12][13]- Ensure the detector is sensitive in the near-infrared (NIR) range. |
| Low Target Expression | - If labeling cells or tissues, confirm the expression level of your target of interest.[9] |
Issue 2: High Background Signal or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Conjugate Aggregation | - Centrifuge the conjugate solution before use to pellet any aggregates.- Consider using a longer PEG linker in future conjugations to improve solubility. |
| Non-specific Binding | - Include appropriate blocking steps in your protocol (e.g., using BSA or serum).- Optimize the concentration of the conjugate; high concentrations can lead to non-specific binding.[9]- Include appropriate washing steps to remove unbound conjugate. |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence in your sample.[9]- If possible, perform spectral unmixing to separate the specific Cy7 signal from the autofluorescence. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Conjugate Stability | - Prepare fresh dilutions of the conjugate for each experiment.- Ensure consistent storage conditions for all aliquots of the conjugate.[10]- Perform a stability check of a new batch of conjugate before use in critical experiments. |
| Inconsistent Experimental Protocol | - Standardize all experimental parameters, including incubation times, temperatures, and concentrations.- Use a detailed and consistent protocol for all experiments. |
| Instrument Variability | - Calibrate your imaging instrument regularly to ensure consistent performance. |
Quantitative Data Summary
Table 1: Expected Impact of PEG Linker Length on Cy7 Conjugate Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG24) | Rationale |
| In Vitro Serum Stability | Lower | Higher | Longer PEG provides better shielding from proteases.[3] |
| In Vivo Half-Life | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance and RES uptake.[4] |
| Aggregation Propensity | Higher | Lower | Enhanced hydrophilicity and steric hindrance prevent aggregation.[1] |
| Photostability | Likely Similar | Likely Similar | The primary determinant is the Cy7 dye itself. |
| Thermal Stability | Potentially Lower | Potentially Higher | Longer PEG may impart greater conformational stability.[5] |
Disclaimer: The trends presented in this table are generalized from related studies and may not be directly applicable to all Cy7 conjugates. Experimental validation is crucial for determining the optimal PEG linker length for a specific application.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol assesses the stability of a Cy7-PEG conjugate in serum over time.
-
Preparation of Serum:
-
Thaw human or mouse serum at 37°C.
-
Centrifuge at 10,000 x g for 10 minutes to remove any precipitates.
-
Collect the supernatant.
-
-
Incubation:
-
Dilute the Cy7-PEG conjugate to a final concentration of 1 µM in the prepared serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots by SDS-PAGE followed by in-gel fluorescence scanning. A decrease in the band intensity of the intact conjugate over time indicates degradation.
-
Alternatively, use size-exclusion chromatography (SEC-HPLC) with a fluorescence detector to quantify the percentage of intact conjugate remaining at each time point.[14]
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.
-
Protocol 2: Accelerated Thermal Stability Assay
This protocol uses thermal stress to quickly assess the relative stability of different Cy7-PEG conjugates.
-
Sample Preparation:
-
Prepare solutions of your Cy7-PEG conjugates with different PEG linker lengths at the same concentration in a suitable buffer (e.g., PBS).
-
-
Thermal Stress:
-
Incubate the samples at an elevated temperature (e.g., 40°C, 50°C, or 60°C) for a set period (e.g., 1, 4, 8, 24 hours).
-
Include a control sample stored at 4°C.
-
-
Analysis:
-
After incubation, cool the samples to room temperature.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for Cy7.
-
Analyze the samples for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography (SEC-HPLC).
-
-
Data Interpretation:
-
A smaller decrease in fluorescence intensity and less aggregation in the heat-treated samples compared to the control indicates higher thermal stability. Compare the results across conjugates with different PEG linker lengths.
-
Visualizations
Caption: Workflow for an in vitro serum stability assay of Cy7-PEG conjugates.
Caption: Troubleshooting decision tree for low or no signal from a Cy7-PEG conjugate.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 5. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
- 12. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and Other Cy7 Derivatives
In the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount for achieving high sensitivity and deep tissue penetration. Cyanine 7 (Cy7) dyes, with their emission in the NIR window, are a popular choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 against other common Cy7 derivatives, supported by experimental data to inform the selection of the optimal probe for various applications.
Performance Characteristics of Cy7 Derivatives
The ideal fluorescent probe for in vivo imaging and other demanding applications should possess high brightness, exceptional photostability, and good aqueous solubility. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the molecule absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability dictates the longevity of the fluorescent signal under illumination, while water solubility is crucial for biocompatibility and preventing aggregation-induced quenching.
This compound is a bifunctional Cy7 derivative designed for advanced bioconjugation applications. The key features of this molecule are:
-
m-PEG4 Linkers: Two polyethylene glycol (PEG) chains of four repeating units enhance hydrophilicity, leading to improved solubility in aqueous buffers and reduced non-specific binding.[1] This PEGylation also provides a flexible spacer arm, which can reduce steric hindrance when conjugating the dye to larger biomolecules.
-
Azide Group: The terminal azide group enables "click chemistry," a highly efficient and specific conjugation method. This allows for the covalent attachment of the dye to molecules containing a terminal alkyne or other strained alkyne groups, offering a powerful tool for creating custom probes.[2]
Comparative Analysis of Cy7 Derivatives
To provide a clear comparison, the following table summarizes the key performance indicators for this compound and other frequently used Cy7 derivatives. It is important to note that the spectral and physical properties of dyes can be influenced by the solvent and their conjugation state. The data presented here are for the unconjugated dyes in aqueous or organic solvents as specified.
| Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Features & Properties | Solubility |
| This compound | ~199,000 (estimated) | ~0.3 (estimated) | ~59,700 | Bifunctional with PEG linkers for increased hydrophilicity and an azide for click chemistry. | Soluble in Water, DMSO, DMF, DCM[3] |
| Cy7 NHS Ester | 199,000 | 0.3 | 59,700 | Standard amine-reactive derivative for labeling proteins and other amine-containing molecules.[] | Low aqueous solubility; requires organic co-solvents (DMF, DMSO).[] |
| Sulfonated Cy7 NHS Ester | 240,600 | >0.3 (improved) | >72,180 | Sulfonate groups significantly increase water solubility, improve photostability, and quantum yield.[5] | Good in water, DMF, and DMSO.[5] |
| Cy7 Azide (non-PEGylated) | 199,000 | 0.3 | 59,700 | For click chemistry conjugation to alkyne-modified molecules.[6] | Low water solubility; soluble in DMSO, DMF, DCM.[6] |
| Cy7-COT | Not specified | Not specified | Not specified | Dramatically enhanced photostability due to conjugation with cyclooctatetraene (COT).[] | Not specified |
Estimated values for this compound are based on the properties of the parent Cy7 azide structure. The PEGylation is expected to primarily enhance solubility without significantly altering the core chromophore's spectral properties.
Experimental Protocols
Reproducible and comparable data are essential when evaluating different fluorescent probes. Below are detailed methodologies for key experiments to characterize Cy7 derivatives.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a specific wavelength.
Materials:
-
Cy7 derivative
-
High-purity solvent (e.g., DMSO for non-sulfonated derivatives, water for sulfonated derivatives)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution of the Cy7 derivative of a known concentration in the chosen solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of this plot according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.
Materials:
-
Cy7 derivative solution
-
A reference standard with a known quantum yield (e.g., another Cy7 derivative with a certified value)
-
Fluorometer with an integrating sphere
-
Solvent (the same for both the sample and the standard)
Protocol:
-
Prepare dilute solutions of both the Cy7 derivative and the reference standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Acquire the fluorescence emission spectrum for both the sample and the reference standard using the same excitation wavelength and instrument settings.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist degradation upon exposure to light.
Materials:
-
Cy7 derivative solution
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software
Protocol:
-
Prepare a sample of the Cy7 derivative (e.g., immobilized on a glass slide or in solution).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
Visualizing Experimental Workflows and Functional Differences
To further elucidate the applications and distinctions of these Cy7 derivatives, the following diagrams illustrate a typical experimental workflow and the functional advantages of this compound.
Caption: A generalized workflow for in vivo imaging using a Cy7-labeled targeting ligand.
Caption: Functional comparison of Cy7 NHS Ester and this compound.
Caption: Workflow illustrating click chemistry conjugation using this compound.
Conclusion
The choice of a Cy7 derivative is highly dependent on the specific experimental requirements.
-
This compound is an excellent choice for researchers who require a highly water-soluble probe and wish to employ the precision and efficiency of click chemistry for bioconjugation. Its PEG linkers are advantageous for maintaining the solubility and stability of the final conjugate.
-
Cy7 NHS Ester remains a cost-effective and widely used reagent for standard amine-based conjugation, particularly when aqueous solubility is not a primary concern.
-
Sulfonated Cy7 derivatives offer a superior alternative to the standard NHS ester when high aqueous solubility and enhanced brightness are critical.
-
For applications demanding the utmost photostability, such as single-molecule imaging, Cy7-COT presents a compelling, albeit specialized, option.
By carefully considering the trade-offs between reactivity, solubility, brightness, and photostability, researchers can select the most appropriate Cy7 derivative to achieve high-quality and reproducible results in their fluorescence-based applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 6. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
A Comparative Guide to Near-Infrared (NIR) Dyes for In Vivo Imaging: Cy7 and Beyond
For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared (NIR) dye is a critical decision that profoundly impacts the quality and reliability of in vivo imaging studies. This guide provides an objective comparison of the widely used cyanine dye, Cy7, with other leading NIR alternatives, including Indocyanine Green (ICG), Alexa Fluor 790, and IRDye 800CW. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to empower researchers to make informed decisions for their specific preclinical imaging needs.
The ideal NIR dye for in vivo imaging should possess a combination of key characteristics: high brightness, superior photostability, deep tissue penetration, and low non-specific background signal. The "NIR window" in biological tissues (approximately 700-900 nm) offers a distinct advantage for in vivo imaging, as it minimizes photon attenuation by biological components like hemoglobin and water, and reduces autofluorescence from endogenous fluorophores.[1][2] This allows for deeper tissue imaging with a higher signal-to-noise ratio compared to imaging in the visible spectrum.[1]
This guide will delve into the properties and performance of four prominent NIR dyes, providing a framework for their comparison and selection.
Quantitative Performance Comparison
The selection of an appropriate NIR dye is often guided by its intrinsic photophysical properties. The following table summarizes the key quantitative parameters for Cy7 and its alternatives. It is important to note that values for molar extinction coefficient and quantum yield can vary depending on the solvent, conjugation state, and measurement conditions.
| Property | Cy7 | Indocyanine Green (ICG) | Alexa Fluor 790 | IRDye 800CW |
| Excitation Max (nm) | ~750[3] | ~780[4] | ~784[5] | ~774[6] |
| Emission Max (nm) | ~776[7] | ~820[8] | ~814[5] | ~789[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >200,000[3] | ~150,000 (in blood) | ~270,000[5] | ~240,000[9] |
| Quantum Yield (Φ) | ~0.3[8] | ~0.01-0.03 (in blood) | Not specified | ~0.09[9] |
| Key Features | Commonly used for in vivo imaging; good brightness.[10] | FDA-approved for clinical use; rapid clearance.[10] | High photostability and brightness. | High water solubility and brightness.[6] |
In-depth Dye Comparison
Cyanine 7 (Cy7)
Cy7 is a heptamethine cyanine dye that has been a workhorse for preclinical in vivo imaging for many years.[11] Its excitation and emission maxima fall squarely within the NIR-I window, providing good tissue penetration and reduced autofluorescence.[1] Cy7 is readily available with a variety of reactive groups for conjugation to biomolecules such as antibodies and peptides.[7] While it offers good brightness, its photostability can be a limitation in studies requiring long or repeated light exposure.[1]
Indocyanine Green (ICG)
Indocyanine Green holds a unique position as the only NIR dye currently approved by the US Food and Drug Administration (FDA) for clinical use.[10] This approval extends to applications such as cardiac output monitoring, hepatic function studies, and ophthalmic angiography.[10] For preclinical and clinical research, ICG is often used for tumor imaging and sentinel lymph node mapping.[12][13] ICG's primary advantages are its established clinical safety profile and its rapid clearance from the body, which minimizes long-term toxicity concerns.[8] However, its relatively low quantum yield and propensity for aggregation can limit its signal intensity in some applications.[14]
Alexa Fluor 790
Alexa Fluor 790 is a member of the Alexa Fluor family of dyes, which are renowned for their exceptional brightness and photostability.[15] With spectral properties similar to ICG and IRDye 800CW, Alexa Fluor 790 is an excellent choice for demanding in vivo imaging applications where high signal intensity and resistance to photobleaching are paramount.[9] Its high molar extinction coefficient contributes to its impressive brightness, making it suitable for detecting low-abundance targets.
IRDye 800CW
IRDye 800CW is another popular NIR dye that is widely used for a variety of in vivo imaging applications, including Western blotting, microscopy, and small animal imaging.[6] It is characterized by its high water solubility, which minimizes aggregation and ensures good biocompatibility.[6] IRDye 800CW exhibits excellent brightness and a high signal-to-noise ratio, making it a robust choice for quantitative in vivo studies.[16] It has been successfully conjugated to a range of targeting molecules, including antibodies and small molecules, for specific tumor imaging.[17][18]
Experimental Protocols and Workflows
Successful in vivo imaging relies on well-defined and reproducible experimental protocols. Below are generalized yet detailed methodologies for antibody conjugation and a typical in vivo tumor imaging experiment in a mouse model.
Protocol 1: Conjugation of NIR Dyes to Antibodies
This protocol describes the labeling of antibodies with amine-reactive N-hydroxysuccinimide (NHS) esters of Cy7, Alexa Fluor 790, or IRDye 800CW.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive NIR dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (PBS with a protein stabilizer like BSA and a preservative)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer to remove any primary amines that would compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the NIR dye NHS ester in a small volume of DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Slowly add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column. The larger antibody-dye conjugate will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for imaging tumors in mice using a NIR dye-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
NIR dye-labeled antibody
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated anesthesia system.
-
Probe Administration: Dilute the labeled antibody to the desired concentration in sterile PBS. Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume for a mouse is 100-200 µL.[19]
-
Image Acquisition: Acquire a pre-injection (baseline) image to assess autofluorescence. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time window for tumor visualization.[19] Use the appropriate excitation and emission filters for the specific NIR dye.
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence signal and calculate the tumor-to-background ratio.
-
Ex Vivo Confirmation (Optional): After the final imaging session, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo signal localization.
Signaling Pathways in Targeted Imaging
For many in vivo imaging applications, NIR dyes are conjugated to targeting ligands, such as antibodies, that bind to specific receptors on the surface of cancer cells. A common example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.
This diagram illustrates the principle of targeted NIR imaging. The NIR dye-labeled antibody specifically binds to the HER2 receptor on the cancer cell surface. This binding event can be detected by an in vivo imaging system, and in some cases, the antibody-receptor complex is internalized by the cell, leading to signal accumulation within the tumor.
Conclusion
The choice of a near-infrared dye for in vivo imaging is a multifaceted decision that depends on the specific requirements of the study. Cy7 remains a viable option, particularly due to its widespread availability and extensive characterization in the literature. However, for applications demanding the highest levels of brightness and photostability, Alexa Fluor 790 and IRDye 800CW may offer superior performance. Indocyanine Green stands out for its clinical translatability, making it the dye of choice for studies with a clear path to human applications.
By carefully considering the quantitative data, experimental protocols, and the principles of NIR imaging outlined in this guide, researchers can select the most appropriate dye to achieve high-quality, reproducible, and impactful in vivo imaging results.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. laparoscopyhospital.com [laparoscopyhospital.com]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rndsystems.com [rndsystems.com]
- 9. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioimaging.vieworks.com [bioimaging.vieworks.com]
- 12. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. stratech.co.uk [stratech.co.uk]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. researchgate.net [researchgate.net]
- 17. licorbio.com [licorbio.com]
- 18. In Vivo Evaluation of Gallium-68-Labeled IRDye800CW as a Necrosis Avid Contrast Agent in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Cy7-Labeled Antibody Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of antibody specificity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of Cyanine 7 (Cy7)-labeled antibodies, offering an objective look at its performance against other common near-infrared (NIR) fluorophores and detailing supporting experimental protocols.
The use of fluorescently-labeled antibodies is a cornerstone of modern biological research, enabling the sensitive and specific detection of target antigens in a variety of applications. Cy7, a popular NIR dye, offers the advantage of minimal autofluorescence from biological samples, leading to a potentially higher signal-to-noise ratio. However, the conjugation of any fluorophore to an antibody has the potential to alter its binding characteristics. Therefore, rigorous validation is not just recommended, but essential.
Performance Comparison: Cy7 vs. Alternative NIR Dyes
Choosing the right fluorophore is a critical decision that can significantly impact experimental outcomes. This section compares the performance of Cy7-labeled antibodies to those conjugated with other commonly used NIR dyes, such as Alexa Fluor 750 and IRDye 800CW. While direct, comprehensive quantitative comparisons in the literature are limited, the available data and qualitative assessments provide valuable insights.
| Performance Metric | Cy7 | Alexa Fluor 750 | IRDye 800CW | Key Considerations |
| Photostability | Susceptible to photobleaching.[1] | Significantly more resistant to photobleaching.[2][3][4] | Generally good photostability. | Alexa Fluor dyes are widely recognized for their superior photostability, which is crucial for applications requiring long or repeated exposure to light, such as microscopy. |
| Brightness & Quantum Yield | Good brightness in the NIR spectrum. | Generally brighter than Cy dyes, especially at higher degrees of labeling.[2][3] | High quantum yield, leading to bright signals. | Alexa Fluor dyes are less prone to self-quenching at high degrees of labeling, resulting in brighter conjugates.[2][3] |
| Binding Affinity (Post-Conjugation) | Conjugation can potentially alter antibody affinity. | Conjugation can potentially alter antibody affinity. | Conjugation can potentially alter antibody affinity. | The effect of conjugation on binding affinity is antibody-dependent. It is crucial to validate the binding affinity of the conjugated antibody. |
| Signal-to-Noise Ratio (SNR) | Generally high due to low background autofluorescence in the NIR spectrum.[5] | High SNR, benefiting from high brightness and photostability. | High SNR, particularly in applications like quantitative Western blotting due to low membrane autofluorescence.[6] | The choice of application and instrumentation can significantly influence the achieved SNR. |
| Cross-Reactivity | Dependent on the parent antibody; the conjugation process itself can potentially introduce non-specific binding. | Dependent on the parent antibody. | Dependent on the parent antibody. | Cross-reactivity should be empirically determined for each conjugated antibody using methods like protein microarrays.[7][8] |
Experimental Protocols for Specificity Validation
A multi-pronged approach is recommended to thoroughly validate the specificity of a Cy7-labeled antibody. The following are detailed protocols for key experimental techniques.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify a target antigen. A direct or indirect ELISA can be adapted to assess the specificity of a Cy7-labeled antibody.
Experimental Workflow for Antibody Specificity Validation using ELISA
Caption: Workflow for validating antibody specificity using ELISA.
Protocol:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with the purified target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
As negative controls, coat wells with unrelated proteins to assess non-specific binding.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation:
-
Add the Cy7-labeled antibody, diluted in blocking buffer at various concentrations (titration is recommended), to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound antibody.
-
-
Detection:
-
Read the plate on a fluorescence plate reader with excitation and emission wavelengths appropriate for Cy7 (e.g., Ex: ~750 nm, Em: ~773 nm).
-
A high signal in the wells with the target antigen and low signal in the negative control wells indicate specificity.
-
II. Western Blotting
Western blotting allows for the detection of a specific protein from a complex mixture, separated by size.
Experimental Workflow for Antibody Specificity Validation using Western Blotting
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Cy7 Fluorescence in Tissue Samples
For researchers, scientists, and drug development professionals, the accurate quantification of fluorescent signals in tissue is paramount for robust and reproducible results. This guide provides an objective comparison of Cyanine 7 (Cy7) with other near-infrared (NIR) fluorescent dyes for quantitative analysis in tissue samples. Supported by experimental data, this guide aims to assist in the selection of the most suitable fluorophore for your research needs.
The use of NIR dyes like Cy7 for in vivo and ex vivo imaging offers significant advantages, primarily due to reduced autofluorescence from biological tissues in this spectral window, allowing for deeper tissue penetration and a better signal-to-noise ratio.[1][2] However, the choice of dye can significantly impact the quantitative accuracy of an experiment, with factors such as brightness, photostability, and quantum yield playing crucial roles.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye for quantitative tissue analysis should be based on a careful evaluation of its photophysical properties and performance in biological applications. While Cy7 is a widely used NIR dye, several alternatives offer competitive or even superior performance in certain aspects.[3][4] Key alternatives include IRDye 800CW, Alexa Fluor 750, and Indocyanine Green (ICG).
Below is a summary of the key quantitative properties of Cy7 and its common alternatives.
| Feature | Cy7 | IRDye 800CW | Alexa Fluor 750 | Indocyanine Green (ICG) | Advantage |
| Max Excitation (nm) | ~750 | ~774 | ~749 | ~780 | All are in the NIR window, minimizing tissue autofluorescence. |
| Max Emission (nm) | ~776 | ~789 | ~775 | ~820 | All are in the NIR window, allowing for deep tissue imaging. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >250,000 | ~240,000 | ~270,000 | ~200,000 | Higher values indicate better light absorption. Alexa Fluor 750 shows a slight advantage. |
| Quantum Yield | ~0.28 | ~0.08 | ~0.12 | ~0.02-0.08 | Higher quantum yield translates to a brighter signal. Cy7 generally exhibits a higher quantum yield. |
| Photostability | Susceptible to photobleaching[3] | High | High[4] | Moderate | IRDye 800CW and Alexa Fluor 750 are known for their superior photostability, which is critical for quantitative studies requiring repeated imaging.[5] |
| Brightness | High | High | Very High | Moderate | Brightness is a combination of molar extinction and quantum yield. Alexa Fluor dyes are often reported to be brighter than Cy dyes in conjugates.[4] |
| Tumor-to-Background Ratio (TBR) | Application dependent | High | High | Moderate to High[6][7] | IRDye 800CW and targeted Alexa Fluor conjugates often yield high TBRs. ICG's TBR can be variable and time-dependent.[8] |
Experimental Protocols
Accurate quantitative analysis relies on meticulous and consistent experimental protocols. Below are detailed methodologies for key experiments involving the use of NIR dyes for tissue fluorescence analysis.
Protocol 1: Conjugation of NIR Dye NHS Ester to Antibodies
This protocol describes the covalent labeling of antibodies with N-hydroxysuccinimide (NHS) ester-activated NIR dyes, such as Cy7, IRDye 800CW, or Alexa Fluor 750.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
NIR Dye NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer.
-
Dye Preparation: Immediately before use, dissolve the NIR dye NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Slowly add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.
-
-
Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol 2: Quantitative Ex Vivo Fluorescence Imaging of Tissue Sections
This protocol outlines the steps for preparing and imaging tissue sections for quantitative fluorescence analysis.
Materials:
-
Cryostat or microtome
-
Microscope slides
-
Mounting medium (low fluorescence)
-
Fluorescence imaging system with appropriate filters for the selected NIR dye
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Tissue Preparation:
-
Sectioning: Cut tissue sections at a desired thickness (typically 5-10 µm) and mount them on microscope slides.[11]
-
Staining (if applicable): For targeted probes, perform immunohistochemistry or immunofluorescence staining with the NIR dye-conjugated antibody.
-
Imaging:
-
Acquire images using a fluorescence imaging system equipped with the appropriate excitation and emission filters for the chosen dye.
-
Crucially, maintain consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples to be compared.[12]
-
-
Quantitative Analysis:
-
Use image analysis software to define regions of interest (ROIs) on the tissue sections (e.g., tumor vs. adjacent normal tissue).[2][13]
-
Measure the mean fluorescence intensity (MFI) within each ROI.
-
Subtract the background fluorescence from a region without tissue on the same slide.[13]
-
Calculate the Signal-to-Noise Ratio (SNR) and/or Tumor-to-Background Ratio (TBR) for quantitative comparison.[14][15] The definition of the background region can significantly impact these ratios.[14][16]
-
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in quantitative fluorescence analysis, the following diagrams have been generated using Graphviz.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. licorbio.com [licorbio.com]
- 12. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the effect of tumor and background region-of-interest selection on the performance metrics used to assess fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cy7 vs. Alexa Fluor 750 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. This guide provides a comprehensive, data-driven comparison of two widely used NIR dyes: Cyanine 7 (Cy7) and Alexa Fluor 750.
In the realm of fluorescence imaging and analysis, particularly for applications requiring deep tissue penetration and minimal autofluorescence, the near-infrared spectrum offers significant advantages. Cy7, a traditional heptamethine cyanine dye, has been a popular choice for NIR applications. However, the advanced Alexa Fluor 750 has emerged as a robust alternative, offering significant improvements in key performance areas. This guide will delve into a head-to-head comparison of their photophysical properties, performance in common applications, and provide a detailed experimental protocol for their direct comparison.
Photophysical and Chemical Properties: A Quantitative Overview
The fundamental performance of a fluorophore is dictated by its intrinsic photophysical and chemical properties. Below is a summary of the key characteristics of Cy7 and Alexa Fluor 750.
| Property | Cy7 | Alexa Fluor 750 | Advantage |
| Maximum Excitation (nm) | ~750 | ~749-752 | Spectrally similar, compatible with common NIR laser lines. |
| Maximum Emission (nm) | ~773-779 | ~775-776 | Spectrally similar, allowing for use with the same filter sets. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~199,000 - 250,000 | ~240,000 - 290,000 | Alexa Fluor 750 has a slightly higher extinction coefficient, indicating more efficient photon absorption. |
| Fluorescence Quantum Yield | ~0.12 - 0.30 | ~0.12 | While some sources report a higher quantum yield for Cy7, the effective brightness of Alexa Fluor 750 is often superior in practice, especially in conjugates. |
| Photostability | Susceptible to photobleaching[1] | Significantly more resistant to photobleaching[1] | Alexa Fluor 750 provides more stable signals during prolonged or repeated excitation. |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling, leading to a non-linear signal response[1] | Exhibits significantly less self-quenching, resulting in brighter and more linear signals, even at high conjugation densities[1] | Alexa Fluor 750 conjugates are generally brighter and more reliable for quantitative applications.[1] |
| pH Sensitivity | More sensitive to environmental changes | Stable over a broad pH range | Alexa Fluor 750 offers more consistent performance in varying biological environments. |
Performance in Key Applications: Beyond the Specs
While photophysical properties provide a foundational understanding, the true measure of a fluorophore's utility lies in its performance in real-world applications.
Brightness and Photostability:
Alexa Fluor 750 consistently demonstrates superior brightness and photostability compared to Cy7, particularly when conjugated to proteins such as antibodies.[1] This is largely attributed to the reduced self-quenching of Alexa Fluor dyes.[1] Cyanine dyes like Cy7 have a tendency to form non-fluorescent aggregates, especially at high degrees of labeling on a protein, which diminishes the overall fluorescence output.[1] In contrast, Alexa Fluor dyes are engineered to be less susceptible to this phenomenon, resulting in brighter and more predictable fluorescent conjugates.
In practical terms, the higher photostability of Alexa Fluor 750 allows for longer exposure times and repeated imaging of the same sample with less signal degradation, which is crucial for time-lapse microscopy and quantitative analysis.
Signal-to-Noise Ratio:
For applications such as in vivo imaging and deep-tissue microscopy, a high signal-to-noise ratio is paramount. The inherent brightness and resistance to quenching of Alexa Fluor 750 conjugates contribute to a stronger signal over background. This is particularly advantageous in complex biological samples where autofluorescence can be a significant challenge.
Experimental Protocol: Head-to-Head Comparison of Antibody Conjugates in Immunofluorescence Microscopy
To provide a practical framework for researchers to evaluate these fluorophores in their own experimental context, a detailed protocol for a direct comparison of Cy7 and Alexa Fluor 750 conjugated to a secondary antibody in immunofluorescence microscopy is provided below.
Objective: To quantitatively compare the brightness and photostability of a Cy7-conjugated secondary antibody versus an Alexa Fluor 750-conjugated secondary antibody targeting the same primary antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections with a known target antigen.
-
Primary antibody specific to the target antigen.
-
Goat anti-mouse IgG (or other appropriate species) conjugated to Cy7.
-
Goat anti-mouse IgG (or other appropriate species) conjugated to Alexa Fluor 750.
-
Phosphate-buffered saline (PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Antifade mounting medium.
-
Fluorescence microscope equipped with appropriate laser lines (e.g., 633 nm or 750 nm) and emission filters for the NIR range.
Experimental Workflow Diagram:
References
Assessing the In Vivo Stability of Cy7-PEG Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts the quality and reliability of in vivo imaging data. Among the plethora of available options, cyanine 7 (Cy7) dyes, particularly when conjugated with polyethylene glycol (PEG), are a popular choice for their favorable emission wavelength, which allows for deep tissue penetration with minimal autofluorescence. However, the in vivo stability of these conjugates is a paramount concern, as it dictates the longevity and consistency of the fluorescent signal under physiological conditions.
This guide provides an objective comparison of the in vivo stability of Cy7-PEG conjugates against other commonly used NIR fluorophores, supported by experimental data. We will delve into key stability parameters, including photostability, chemical stability, and pharmacokinetic profiles, to provide a comprehensive resource for selecting the optimal imaging agent for your research needs.
Comparative Analysis of In Vivo Stability
The in vivo stability of a fluorescent probe is not a single metric but a combination of factors that influence its performance over time within a living organism. Key among these are resistance to photobleaching, chemical degradation, and its pharmacokinetic profile, including circulation half-life and clearance mechanisms.
| Parameter | Cy7-PEG Conjugates | IRDye 800CW-PEG Conjugates | Indocyanine Green (ICG)-PEG Conjugates | Key Considerations |
| Photostability | Moderate | High | Low | Cy7 is susceptible to photooxidation, which can lead to signal decay upon repeated exposure to excitation light. IRDye 800CW generally exhibits superior photostability. ICG is known for its rapid photobleaching. |
| Chemical Stability | Moderate to High | High | Low to Moderate | Cy7's polymethine chain can be susceptible to chemical degradation. IRDye 800CW is known for its high chemical stability. ICG can degrade in aqueous solutions and has a short plasma half-life. |
| Serum Stability | High | High | Moderate | PEGylation significantly enhances the stability of all three dyes in serum by preventing aggregation and reducing interactions with serum proteins. |
| Circulation Half-life | Long (hours to days) | Long (hours to days) | Short (minutes) to Moderate with PEGylation | PEGylation dramatically increases the circulation time of all dyes by reducing renal clearance and uptake by the reticuloendothelial system (RES). The molecular weight of PEG is a critical factor. |
| Primary Clearance Route | Hepatobiliary and Renal | Primarily Renal | Primarily Hepatobiliary | The clearance mechanism is influenced by the dye's hydrophilicity and the size of the conjugate. More hydrophilic dyes tend to have increased renal clearance. |
Experimental Protocols
Accurate assessment of in vivo stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the comparative analysis.
In Vivo Biodistribution and Pharmacokinetic Studies
This protocol outlines the steps to determine the distribution and clearance of a NIR-PEG conjugate in a small animal model.
-
Animal Model: Utilize healthy, tumor-bearing, or disease-model mice or rats, depending on the research question.
-
Probe Administration: Intravenously inject a known concentration and volume of the NIR-PEG conjugate into the tail vein of the animal.
-
In Vivo Imaging: At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific NIR dye.
-
Blood Sampling: Collect small blood samples at various time points post-injection to determine the plasma half-life of the conjugate. Analyze the fluorescence intensity in the plasma samples.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the animals and dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.). Image the excised organs using the IVIS to quantify the fluorescence signal in each tissue.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both the in vivo and ex vivo images. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Determine the circulation half-life by fitting the plasma fluorescence data to a pharmacokinetic model.
Serum Stability Assay
This protocol assesses the stability of the fluorescent conjugate in the presence of serum proteins.
-
Incubation: Incubate the NIR-PEG conjugate at a specific concentration in fresh mouse or human serum at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0 hr, 1 hr, 6 hr, 24 hr, 48 hr).
-
Analysis: Analyze the samples using size exclusion high-performance liquid chromatography (SE-HPLC) to detect any degradation of the conjugate or transfer of the dye to serum proteins. Fluorescence intensity of the conjugate peak can also be measured over time.
-
Data Interpretation: A stable conjugate will show a single, consistent peak corresponding to its molecular weight with minimal loss of fluorescence intensity over time.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in assessing in vivo stability, the following diagrams are provided.
Caption: Workflow for assessing the in vivo stability and biodistribution of Cy7-PEG conjugates.
A Researcher's Guide to Control Experiments for Cy7-Based Imaging Studies
For researchers, scientists, and drug development professionals utilizing Cy7-based near-infrared (NIR) fluorescence imaging, the implementation of rigorous control experiments is paramount for generating reliable and publishable data. This guide provides an objective comparison of crucial control strategies, evaluates Cy7's performance against common alternatives, and offers detailed experimental protocols to ensure the specificity and validity of your imaging results.
In the realm of in vivo and in vitro imaging, cyanine 7 (Cy7) has emerged as a widely used NIR fluorophore, prized for its deep tissue penetration and minimal autofluorescence in biological samples. However, to confidently attribute the observed signal to the specific biological target, a series of well-designed control experiments are essential. These controls serve to mitigate confounding factors such as non-specific binding, autofluorescence, and off-target accumulation of the imaging probe.
Performance Comparison: Cy7 vs. Alternative NIR Dyes
While Cy7 is a workhorse in many laboratories, its performance characteristics, particularly photostability and signal linearity, warrant careful consideration. Several alternative NIR dyes are available, with IRDye 800CW and Alexa Fluor 790 being prominent examples. The choice of fluorophore can significantly impact the quantitative accuracy and reproducibility of an imaging study.
| Feature | Cy7 | IRDye 800CW | Alexa Fluor 790 | Advantage |
| Excitation Max (nm) | ~750 | ~774 | ~784 | All are suitable for in vivo NIR imaging with minimal tissue absorbance. |
| Emission Max (nm) | ~773 | ~789 | ~814 | All fall within the NIR window, minimizing autofluorescence. |
| Quantum Yield | Moderate | High | High | Higher quantum yield leads to brighter signals. |
| Photostability | Moderate | High | Very High | Higher photostability is crucial for longitudinal studies and repeated imaging, minimizing signal loss over time.[1] |
| Water Solubility | Good | Excellent | Excellent | High water solubility reduces the tendency for aggregation, which can lead to fluorescence quenching. |
| Signal Linearity | Prone to non-linearity at high concentrations due to aggregation. | Good | Excellent | Alexa Fluor dyes are known for their resistance to self-quenching, providing a more linear signal response.[1] |
Essential Control Experiments for Cy7-Based Imaging
To ensure the specificity of a Cy7-based imaging probe, a combination of negative and competitive controls should be implemented. The following sections detail the rationale and protocols for these critical experiments.
Autofluorescence Control
Rationale: Biological tissues inherently emit fluorescent signals (autofluorescence), which can interfere with the detection of the Cy7 signal. It is crucial to assess the level of autofluorescence in the tissue of interest at the Cy7 emission wavelength.
Experimental Protocol:
-
Prepare an animal or tissue sample that has not been injected with the Cy7 probe.
-
Image the subject using the same imaging parameters (laser power, exposure time, filters) that will be used for the experimental group.
-
Analyze the images to determine the baseline autofluorescence levels. This signal should be subtracted from the signal obtained in the experimental group.
-
Consider using a purified or chlorophyll-free diet for animal studies, as chlorophyll from standard chow is a major source of NIR autofluorescence.
Isotype Control (for Antibody-Based Probes)
Rationale: When using a Cy7-conjugated antibody, it is essential to demonstrate that the observed signal is due to specific antigen binding and not to non-specific interactions of the antibody's Fc region with Fc receptors on cells or other non-specific protein-protein interactions. An isotype control is an antibody of the same immunoglobulin class and subclass as the primary antibody but does not specifically target the antigen of interest.[2][3][4]
Experimental Protocol:
-
Select an isotype control antibody that matches the host species, isotype (e.g., IgG1, IgG2a), and light chain of the primary Cy7-conjugated antibody.
-
Conjugate the isotype control antibody with Cy7 at a similar dye-to-antibody ratio as the primary antibody.
-
Administer the Cy7-isotype control to a separate cohort of animals or a control set of cells at the same concentration as the primary antibody probe.
-
Image the subjects using identical imaging parameters as the experimental group.
-
The signal from the isotype control group represents the level of non-specific binding and should be significantly lower than the signal from the specific antibody group.
Blocking (Competitive Inhibition) Assay
Rationale: A blocking or competitive inhibition study is a powerful method to demonstrate the target specificity of a Cy7-labeled ligand or antibody. By pre-saturating the target receptor with an unlabeled version of the targeting moiety, the binding of the fluorescent probe should be significantly reduced.[5]
Experimental Protocol:
-
Administer a high dose of the unlabeled targeting molecule (e.g., unconjugated antibody or peptide) to the animal or cell culture. The dose should be sufficient to saturate the target receptors.
-
After an appropriate incubation period to allow for binding of the unlabeled competitor, administer the Cy7-labeled probe at its standard imaging dose.
-
Image the subjects at the predetermined optimal time point.
-
The fluorescence signal in the blocked group should be significantly lower than in the unblocked experimental group, indicating that the Cy7-probe binds specifically to the intended target.
Visualizing Key Concepts
To further clarify these critical aspects of Cy7-based imaging studies, the following diagrams illustrate a typical signaling pathway for a targeted probe, a comprehensive experimental workflow, and the logical relationship between different control experiments.
Figure 1. Signaling pathway of a Cy7-antibody targeting EGFR.
Figure 2. Experimental workflow for in vivo Cy7 imaging.
Figure 3. Logical relationship of control experiments.
By diligently applying these control experiments and carefully selecting the appropriate fluorophore for the specific research question, investigators can significantly enhance the quality, reproducibility, and impact of their Cy7-based imaging studies. This rigorous approach is fundamental to producing high-fidelity data that can confidently advance our understanding of complex biological processes and accelerate the development of novel therapeutics.
References
Evaluating the Impact of Cy7 Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is an indispensable tool for a myriad of applications, from in vivo imaging to quantitative biochemical assays. Among the near-infrared (NIR) dyes, Cyanine 7 (Cy7) is a popular choice due to its favorable spectral properties that minimize background autofluorescence in biological samples. However, the introduction of any extrinsic label carries the potential to alter the structure and function of the protein under investigation. This guide provides an objective comparison of the impact of Cy7 labeling on protein function, supported by experimental data and detailed protocols, to aid in the selection and application of this widely used fluorophore.
The Double-Edged Sword of Fluorescent Labeling
The primary goal of fluorescent labeling is to enable the detection and quantification of a target protein without interfering with its biological activity. However, the conjugation of a dye molecule, such as Cy7, can introduce several potential complications. These include alterations in enzymatic activity, changes in binding affinity to substrates or interaction partners, and an increased propensity for protein aggregation. Understanding and mitigating these effects is crucial for generating reliable and reproducible experimental data.
Data Presentation: A Comparative Analysis of Fluorophore Effects
To provide a clear overview of the potential impact of fluorescent labeling, the following tables summarize key performance parameters for Cy7 and a common alternative, Alexa Fluor 750. The data is compiled from various studies and should be considered as a general guide, as the specific effects can be protein-dependent.
| Parameter | Cy7 | Alexa Fluor 750 | Advantage | Key Considerations |
| Photostability | Susceptible to photobleaching, leading to signal decay under repeated excitation.[1] | Significantly more resistant to photobleaching, providing more stable signals over time.[1][2][3] | Alexa Fluor 750 | For quantitative and time-lapse imaging, higher photostability is crucial. |
| Fluorescence Quenching | Prone to self-quenching at high degrees of labeling due to dye aggregation, which can lead to a non-linear signal response.[3] | Exhibits significantly less self-quenching, resulting in brighter and more linear signals, especially at high conjugation densities.[1][2][3] | Alexa Fluor 750 | High degrees of labeling can be desirable for signal amplification, making resistance to quenching a key advantage. |
| Impact on Binding Affinity | Can reduce binding affinity, particularly at higher labeling ratios. The effect is protein-dependent. | Generally considered to have a lower impact on binding affinity compared to Cy dyes. | Alexa Fluor 750 | It is critical to validate the binding affinity of the labeled protein to ensure that the labeling has not compromised its function. |
| Propensity for Aggregation | The hydrophobic nature of cyanine dyes can increase the tendency of labeled proteins to aggregate.[3] | Sulfonated forms exhibit improved water solubility and reduced aggregation potential. | Alexa Fluor 750 | Protein aggregation can lead to loss of function and inaccurate quantification. Proper buffer conditions and purification are essential. |
Experimental Protocols: Methodologies for Functional Evaluation
To rigorously assess the impact of Cy7 labeling on protein function, it is essential to perform functional assays comparing the labeled protein to its unlabeled counterpart. Below are detailed methodologies for key experiments.
Protocol 1: Determining the Impact on Enzymatic Activity
This protocol outlines a general method for measuring the kinetic parameters (K_m and k_cat) of a Cy7-labeled enzyme using a fluorescence-based assay.
Materials:
-
Cy7-labeled enzyme and unlabeled control enzyme
-
Fluorogenic substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the Cy7-labeled enzyme and the unlabeled enzyme in the assay buffer.
-
Prepare a series of 2X substrate concentrations bracketing the expected K_m value in the assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add 50 µL of each 2X substrate concentration in triplicate.
-
Include control wells with assay buffer only for background subtraction.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X enzyme solution (either labeled or unlabeled) to the substrate-containing wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V_0) from the linear portion of the fluorescence versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[4][5][6]
-
Calculate k_cat by dividing V_max by the enzyme concentration.
-
Compare the K_m and k_cat values of the Cy7-labeled enzyme to the unlabeled control.
-
Protocol 2: Assessing Changes in Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to quantify the binding kinetics of a labeled protein to its interaction partner.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Cy7-labeled protein (analyte) and unlabeled control
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (the binding partner of the protein of interest)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the Cy7-labeled protein and the unlabeled control in running buffer.
-
Inject the protein solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Compare the kinetic parameters of the Cy7-labeled protein to the unlabeled control to quantify any changes in binding affinity.
-
Protocol 3: Evaluation of Protein Aggregation
This protocol describes a method to assess the propensity of a Cy7-labeled protein to aggregate using size exclusion chromatography (SEC).
Materials:
-
Cy7-labeled protein and unlabeled control
-
SEC column appropriate for the size of the protein
-
HPLC or FPLC system with a UV and fluorescence detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the Cy7-labeled and unlabeled protein at the same concentration in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the protein samples onto the equilibrated SEC column.
-
Monitor the elution profile using both UV (at 280 nm) and fluorescence (excitation/emission appropriate for Cy7) detectors.
-
-
Data Analysis:
-
Analyze the chromatograms for the presence of high molecular weight species (aggregates), which will elute earlier than the monomeric protein.
-
Quantify the percentage of aggregated protein by integrating the peak areas.
-
Compare the aggregation profiles of the Cy7-labeled protein to the unlabeled control.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The selection of a fluorescent dye and the labeling strategy can have a significant impact on the outcome of an experiment. While Cy7 is a powerful tool for near-infrared fluorescence applications, it is not without its potential drawbacks. The data suggests that for applications requiring high photostability and linearity of signal at high labeling densities, alternatives such as Alexa Fluor 750 may offer superior performance.
References
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a fluorescent labeling reagent. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] The primary goal of its disposal is to prevent its release into the environment, especially waterways, and to ensure the safety of all laboratory personnel.
Key Hazards:
-
Aquatic Toxicity: Poses a significant and lasting threat to aquatic ecosystems.[1][2]
-
Organic Azide Component: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat. They can also form explosive compounds when in contact with acids, heavy metals, and halogenated solvents.[1][3]
A summary of key quantitative data for this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not available in search results |
| Molecular Formula | C46H66ClN5O8 |
| Molecular Weight | 852.51 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant |
Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(azide-PEG4)-Cy7. The recommendations herein are based on the known hazards of its constituent chemical groups: organic azides and cyanine dyes, due to the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before commencing any work.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. For high-toxicity azides, consider a silver shield liner. | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause serious eye damage. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If aerosolization is possible outside a fume hood, a NIOSH-approved respirator is required. | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the spread of the compound to other areas. |
II. Operational Plan: Step-by-Step Handling
All procedures involving this compound must be performed within a certified chemical fume hood to minimize exposure.
A. Preparation:
-
Designate a specific area within the laboratory for handling the compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
Use disposable plastic-backed absorbent pads to cover the work surface.
B. Weighing and Reconstitution:
-
Handle the solid compound within a containment system (e.g., ventilated balance enclosure or glove box).
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive metal azides.
-
Slowly add solvent to the solid to avoid aerosolization.
C. Experimental Use:
-
Keep all containers tightly sealed when not in use.
-
Avoid heating the compound unless a thorough safety review has been conducted, as organic azides can be sensitive to heat, shock, or friction, leading to violent decomposition.
-
Avoid contact with strong oxidizing agents and acids.
D. Spill Cleanup:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
III. Disposal Plan
Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azide salts.
A. Waste Segregation:
-
All waste containing this compound, including contaminated PPE, weighing boats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Azide-containing waste should be kept separate from other waste streams.
B. Deactivation of Azide Waste (for dilute solutions, <5%): This procedure should only be performed by trained personnel in a chemical fume hood.
-
Aqueous solutions suspected of containing azides can be tested using a colorimetric method: a drop of the solution is treated with dilute hydrochloric acid and a drop of ferric chloride solution. A red color upon gentle heating indicates the presence of hydrazoic acid.
-
Dilute azide solutions can be deactivated by reaction with nitrous acid. This process generates nitric oxide and should be carried out with extreme caution in a fume hood.
-
After deactivation, the solution must be neutralized to a pH of 6-9 with a dilute sodium hydroxide solution before being collected in a hazardous waste container.
C. Final Disposal:
-
All deactivated and non-deactivated waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
